molecular formula C7H13NO B2444392 5-Azaspiro[2.5]octan-7-ol CAS No. 2090320-37-7

5-Azaspiro[2.5]octan-7-ol

Cat. No.: B2444392
CAS No.: 2090320-37-7
M. Wt: 127.187
InChI Key: PZVHOYQWDXQPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[2.5]octan-7-ol (CAS 2090320-37-7) is a spirocyclic chemical compound of significant interest in pharmaceutical research and development. This organoheterocyclic scaffold, with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol, serves as a versatile and valuable building block for the synthesis of more complex molecules . Its unique structure, featuring a spiro-fused ring system, is particularly valuable for creating three-dimensional molecular architectures in drug discovery programs . The primary research application of this compound is as a synthetic intermediate. This compound is a key precursor in the exploration of novel therapeutic agents, as evidenced by its relation to derivatives covered in patents for compounds such as oxaspiro[2.5]octane derivatives and analogs . The spirocyclic framework is a privileged structure in medicinal chemistry, often used to modulate the properties of lead compounds, improve solubility, or explore new chemical space. Researchers utilize this compound to generate analogs for biological screening, contributing to the development of new chemical probes and potential therapeutics. As with all products of this nature, this compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.5]octan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-6-3-7(1-2-7)5-8-4-6/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVHOYQWDXQPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(CNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090320-37-7
Record name 5-azaspiro[2.5]octan-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Azaspiro[2.5]octan-7-ol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

5-Azaspiro[2.5]octan-7-ol (CAS 2090320-37-7) represents a high-value spirocyclic scaffold in modern drug discovery. As a conformationally restricted bioisostere of 3,5-disubstituted piperidines, this core enables researchers to increase fraction saturated (


) and improve physicochemical properties without sacrificing ligand efficiency. Its unique architecture—fusing a cyclopropane ring spiro-cyclically to a piperidine—imparts specific vectoral orientation to substituents, making it a critical building block for targeting metalloproteases (e.g., ADAM10/17) and GPCRs.

Structural Architecture & Physicochemical Profile

Nomenclature and Connectivity

The IUPAC numbering for spiro[2.5]octane systems prioritizes the smaller ring. However, for heterocyclic derivatives, the numbering often aligns to maximize the heteroatom's significance or follows the spiro-connectivity path.

  • Core Skeleton: Spiro[2.5]octane (8 carbons total in the parent carbocycle).

  • Heteroatom Placement: "5-Aza" denotes nitrogen at position 5.

  • Functionalization: "7-ol" denotes a hydroxyl group at position 7.

Structural Mapping: In the 5-azaspiro[2.5]octane system:

  • Positions 1, 2: Cyclopropane ring carbons.

  • Position 3: Spiro quaternary carbon.[1][2]

  • Position 5: Nitrogen atom (secondary amine).

  • Position 7: Carbon bearing the hydroxyl group.[2][3][4][5]

This connectivity reveals that the molecule is structurally analogous to a 3,5-disubstituted piperidine , where the C3 position is "tied back" into a spiro-cyclopropane and the C5 position bears the hydroxyl (relative to the nitrogen as position 1 in a standard piperidine numbering scheme).

Physicochemical Data Table
PropertyValue (Experimental/Predicted)Context
Molecular Formula

Core scaffold
Molecular Weight 127.19 g/mol Fragment-based drug design (FBDD) friendly
ClogP ~0.1 – 0.5Highly hydrophilic; ideal for lowering lipophilicity in lead opt.
pKa (Amine) ~9.5 – 10.5Typical secondary amine basicity
pKa (Alcohol) ~16Standard secondary alcohol
H-Bond Donors 2 (NH, OH)
H-Bond Acceptors 2 (N, O)
Topological Polar Surface Area (TPSA) ~32 ŲFavorable for CNS penetration if N is capped
Conformational Analysis

Unlike flexible piperidines, the spiro[2.5] junction at C3 (relative to the spiro system) imposes significant conformational rigidity. The "Gem-Disubstituent Effect" (Thorpe-Ingold effect) restricts the piperidine ring flip, locking the C7-hydroxyl group into a preferred axial or equatorial orientation depending on the specific diastereomer. This rigidity is crucial for reducing the entropic penalty of binding to protein targets.

Structure cluster_0 This compound Structure N5 N (Pos 5) C7 C (Pos 7) N5->C7 via C6 C3 C (Spiro 3) C3->N5 via C4 Cyclo Cyclopropane (Pos 1,2) C3->Cyclo C7->C3 via C8 OH OH C7->OH

Figure 1: Connectivity map illustrating the relationship between the spiro-center (C3), the nitrogen (N5), and the hydroxyl group (C7).[1]

Synthetic Methodology

The synthesis of this compound typically proceeds via the reduction of its ketone precursor, tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 2091694-43-6). This route allows for the control of the amine protection state and stereoselective reduction of the ketone.

Protocol: Reduction of 7-Oxo Precursor

Note: This protocol assumes the use of the N-Boc protected ketone.

Reagents:

  • Substrate: Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate (1.0 equiv)[4]

  • Reductant: Sodium Borohydride (

    
    , 1.5 equiv)
    
  • Solvent: Methanol (MeOH, anhydrous)

  • Quench: Saturated

    
     solution
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the ketone substrate in anhydrous MeOH (0.1 M concentration) under an inert atmosphere (

    
    ). Cool to 0°C.
    
  • Reduction: Add

    
     portion-wise over 15 minutes. The gas evolution (
    
    
    
    ) should be controlled.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS. The ketone carbonyl peak (approx. 1710 cm⁻¹) should disappear.

  • Quench: Cool back to 0°C and carefully quench with sat.

    
    .
    
  • Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The resulting alcohol (N-Boc-5-azaspiro[2.5]octan-7-ol) is often pure enough for the next step. If diastereomers are formed (cis/trans relative to the spiro ring), separate via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Deprotection (Optional)

To obtain the free amine salt (HCl or TFA):

  • Treat the N-Boc alcohol with 4N HCl in Dioxane (RT, 1 h).

  • Precipitate with diethyl ether to isolate This compound hydrochloride .

Synthesis Start 7-Oxo-5-Boc-azaspiro[2.5]octane (CAS 2091694-43-6) Step1 Reduction (NaBH4, MeOH, 0°C) Start->Step1 Inter N-Boc-5-azaspiro[2.5]octan-7-ol (Mixture of diastereomers) Step1->Inter Step2 Deprotection (4N HCl/Dioxane) Inter->Step2 Final This compound HCl (CAS 2090320-37-7) Step2->Final

Figure 2: Synthetic pathway from the commercially available ketone building block to the target alcohol.

Chemical Reactivity & Derivatization Strategies

The this compound scaffold offers two orthogonal vectors for derivatization: the secondary amine (N5) and the secondary alcohol (O7).

N-Functionalization (Vector 1)

The sterically unhindered nitrogen (relative to the spiro center) allows for standard amine chemistry.

  • Amide Coupling: Reacts readily with carboxylic acids (HATU/DIEA) to form amides. This is the linkage used in Aderbasib (see Section 5).

  • Reductive Amination: Compatible with aldehydes/ketones and

    
    .
    
  • SNAr: Can displace halides on heteroaromatic rings (e.g., chloropyrimidines).

O-Functionalization (Vector 2)

The C7-hydroxyl group is more sterically congested than a standard piperidine-4-ol due to the folding of the ring, but it remains nucleophilic.

  • Etherification:

    
     can form ethers.
    
  • Mitsunobu Reaction: The secondary alcohol can undergo inversion of configuration using

    
    /DIAD and a nucleophile (e.g., phenol, hydrazoic acid), allowing access to the opposite diastereomer or amine derivatives (via azide reduction).
    
Stability of the Spiro-Cyclopropane

The spiro[2.5] system is remarkably stable under standard organic reaction conditions (acid, base, reduction, oxidation). However, electrophilic ring opening can occur under forcing acidic conditions if a carbocation is generated at the adjacent positions. In the case of 5-azaspiro[2.5]octane, the nitrogen atom (when protonated) prevents carbocation formation at C4/C6, protecting the cyclopropane ring.

Medicinal Chemistry Applications

Case Study: Aderbasib (INCB007839)

The clinical relevance of the 5-azaspiro[2.5]octane scaffold is exemplified by Aderbasib , a potent inhibitor of ADAM10 and ADAM17 metalloproteases.[6]

  • Role of Scaffold: The spirocyclic core serves as a rigid linker that orients the zinc-binding hydroxamate group and the solvent-exposed tail group.

  • Mechanism: The rigidity of the spiro[2.5] system reduces the entropic cost of binding to the enzyme's active site compared to a flexible piperazine or piperidine linker.

  • Metabolic Stability: The spiro-cyclopropane blocks potential metabolic oxidation sites (typically the

    
    -carbon to the nitrogen), thereby extending the half-life (
    
    
    
    ) of the molecule.
Bioisosterism

Researchers use this compound to replace:

  • 3-Hydroxypiperidines: To improve selectivity by restricting conformation.

  • 4-Hydroxypiperidines: To alter the vector of the hydroxyl group.

  • Morpholines: To increase basicity and introduce a hydrogen bond donor (OH).

References

  • Structure and Activity of Aderbasib (INCB007839)

    • Title: Aderbasib (INCB007839), a potent and orally active inhibitor of ADAM10 and ADAM17.[3][6]

    • Source: MedChemExpress / PubChem CID 16070111.
    • URL:[Link][4]

  • Spirocyclic Scaffold Synthesis

    • Title: Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Explor
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Precursor Identification (7-Oxo derivative)

    • Title: Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 2091694-43-6).[4][7]

    • Source: PubChem CID 131407351.[4]

    • URL:[Link]

  • General Properties of 5-Azaspiro[2.

    • Title: 5-Azaspiro[2.5]octane hydrochloride (CAS 1797157-33-5).
    • Source: BenchChem / PubChem.[4]

    • URL:[Link]

Sources

Spectroscopic data for 5-Azaspiro[2.5]octan-7-ol (NMR, IR, MS)

[1]

Executive Summary & Structural Logic

This compound represents a hybrid pharmacophore combining a cyclopropane ring with a 4-hydroxypiperidine-like motif.[1] The spirocyclic fusion at the C3 position (spiro numbering) creates a rigid orthogonal geometry that impacts both its spectroscopic signature and biological binding vectors.[1]

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 127.19 g/mol [1]

  • Key Structural Feature: The

    
     spiro-carbon (C3) forces the piperidine ring into a specific chair conformation, creating distinct magnetic environments for the axial and equatorial protons, which is clearly observable in NMR.[1]
    
Synthesis & Precursor Relationship

Direct isolation of the free amine alcohol is often transient due to polarity; characterization is frequently performed on the

11

SynthesisPathKetonePrecursor (Ketone)tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate(CAS: 2091694-43-6)ReductionReduction(NaBH4, MeOH, 0°C)Ketone->ReductionAlcoholBocIntermediatetert-Butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylateReduction->AlcoholBocDeprotectionDeprotection(TFA/DCM or HCl/Dioxane)AlcoholBoc->DeprotectionFinalTarget AnalyteThis compound(Free Amine or HCl Salt)Deprotection->Final

Figure 1: Synthetic pathway from the stable 7-oxo precursor to the target 7-ol, establishing the structural provenance of the spectroscopic data.

Spectroscopic Data Analysis

The following data correlates the structural features of the 5-azaspiro[2.5]octane skeleton with predicted and experimental signals derived from analogous spiro-piperidine systems.

A. Nuclear Magnetic Resonance (NMR)

Solvent:


1Internal Standard:

NMR (Proton)

The spectrum is defined by three distinct regions: the high-field cyclopropane protons, the mid-field methylene envelope, and the downfield carbinol proton.[1]

PositionShift (

, ppm)
MultiplicityIntegrationAssignment / Structural Insight
Cyclopropane 0.35 – 0.85Multiplet (m)4HCharacteristic high-field signals.[1] The spiro-fusion renders these protons chemically inequivalent (cis/trans to the OH group).[1]
C4-H / C8-H 1.40 – 1.95Multiplet (m)2HMethylene protons adjacent to the spiro center (C3).[1] Rigid conformation causes diastereotopic splitting (

vs

).[1]
C6-H 2.80 – 3.30Multiplet (m)2HMethylene protons adjacent to Nitrogen.[1]
N-H 1.8 – 2.5Broad (br s)1HExchangeable.[1] Shifts significantly with concentration and solvent (absent in

).[1]
C7-H 3.75 – 3.95 Multiplet (m)1HDiagnostic Signal. The carbinol methine proton.[1] In the 7-oxo precursor, this region is empty; appearance of this signal confirms reduction.[1]

NMR (Carbon)
Carbon TypeShift (

, ppm)
Structural Assignment
Cyclopropane

8.5 – 12.0Highly shielded cyclopropane carbons.[1]
Spiro Quaternary (C3) 28.0 – 32.0The pivotal spiro-carbon connecting the 3- and 6-membered rings.[1]
Methylene (

)
40.0 – 55.0Ring carbons adjacent to Nitrogen (C6) and Spiro center (C4, C8).[1]
Carbinol (C7) 65.0 – 68.0 Carbon bearing the hydroxyl group.[1] Significant upfield shift compared to the ketone precursor (~208 ppm).[1]
B. Infrared Spectroscopy (FT-IR)

The transformation from the ketone to the alcohol is most easily monitored via IR.[1]

  • Diagnostic Bands:

    • 3200 – 3450 cm⁻¹ (Broad): O-H stretching vibration (Strong).[1] This band is absent in the 7-oxo precursor.[1]

    • 3000 – 3080 cm⁻¹: Cyclopropane C-H stretching (distinctive "shoulder" on the main alkyl C-H band).[1]

    • 1100 – 1050 cm⁻¹: C-O stretch (secondary alcohol).

    • Absence of C=O: Disappearance of the strong carbonyl peak at ~1715 cm⁻¹ (present in precursor) confirms complete reduction.[1]

C. Mass Spectrometry (MS)

Ionization Mode: ESI (+) (Electrospray Ionization).[1]

  • Molecular Ion:

    • [M+H]⁺: Calculated m/z = 128.20.[1]

  • Fragmentation Pattern:

    • [M+H - H₂O]⁺: m/z ~110.[1] Common loss of water from secondary alcohols.[1]

    • Alpha-Cleavage: Fragmentation adjacent to the nitrogen atom is common in piperidine derivatives.[1]

Experimental Protocols

These protocols are designed to be self-validating.[1] The success of the reduction is internally verified by the disappearance of the ketone signal in both IR and NMR.[1]

Protocol 1: Reduction of 7-oxo-5-azaspiro[2.5]octane (Boc-protected)

Use this protocol to generate the alcohol from the commercially available ketone (CAS 2091694-43-6).[1]

  • Setup: Dissolve tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq) in anhydrous Methanol (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add Sodium Borohydride (

    
    )  (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (
    
    
    ).
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

    • Checkpoint: TLC (30% EtOAc/Hexane) should show the disappearance of the starting material (

      
       ~0.[1]5) and appearance of a more polar spot (
      
      
      ~0.2).[1]
  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Result: Yields the Boc-protected 7-ol as a white solid/oil.

Protocol 2: NMR Sample Preparation

Critical for resolving the cyclopropane multiplets.[1]

  • Solvent Choice: Use DMSO-

    
      if the hydroxyl proton coupling is needed (appears as a doublet).[1] Use 
    
    
    for routine characterization.[1]
  • Concentration: Dissolve 5-10 mg of the analyte in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (boron residues) which can broaden the cyclopropane signals.[1]

References & Sourcing

The data presented above is derived from the structural characterization of the commercially available 7-oxo precursor and validated synthetic routes for spiro-piperidine scaffolds.[1]

  • Precursor Data: tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate. CAS: 2091694-43-6.[1][2][3][4] Available from ChemScene and BLD Pharm.[1]

    • [1]

  • Analogous Scaffold Synthesis: Synthesis of 4,7-diazaspiro[2.5]octane compounds. Patent CN111943894A.[1] Describes the reduction of spiro-ketones to alcohols using borohydride reagents.

    • [1]

  • General Spectroscopic Principles: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Standard text for assigning cyclopropane and piperidine shifts).

Technical Guide: Solubility and Stability Profiling of 5-Azaspiro[2.5]octan-7-ol

[1][2][3]

Executive Summary & Structural Analysis

Target Molecule: 5-Azaspiro[2.5]octan-7-ol Chemical Class: Spirocyclic Piperidine / Secondary Alcohol Primary Application: Pharmacophore scaffold in kinase inhibitors and GPCR modulators.[1][2][3]

This guide provides a rigorous technical framework for handling, solubilizing, and stabilizing this compound.[1][2][3] Unlike standard aliphatic amines, the spiro[2.5]octane core introduces unique strain energy (approx. 27 kcal/mol from the cyclopropane ring) that fundamentally alters its stability profile, particularly under acidic conditions.[1][2][3]

Structural Criticality

The molecule consists of a piperidine ring fused at the C-4 position to a cyclopropane ring (spiro-fusion).[1][2][3]

  • The "Achilles Heel": The C3 spiro-center creates significant bond angle strain.[1][2][3] While kinetically stable at neutral pH, the cyclopropane ring is susceptible to acid-catalyzed ring opening.[1][2][3]

  • Solubility Driver: The secondary amine (N5) and the secondary alcohol (O7) create a dual-polarity motif, making the compound highly pH-sensitive.[1][2][3]

Physicochemical Profile (In Silico & Analog-Derived)

The following parameters define the boundary conditions for all wet-lab handling.

PropertyValue / PredictionImplication for Handling
Molecular Weight ~141.21 g/mol Low MW facilitates high molar solubility.[1][2][3]
Calculated LogP 0.5 – 1.2 (Predicted)Amphiphilic; likely soluble in both organic/aqueous media depending on pH.[1][2][3]
pKa (Amine) ~9.2 – 9.8 (Base)Exists as a cation at physiological pH (7.4).[1][2][3]
pKa (Alcohol) >15Non-ionizable in standard pharmaceutical buffers.[1][2][3]
H-Bond Donors 2 (NH, OH)High potential for crystal lattice stability (high melting point).[1][2][3]

Solubility Assessment Protocols

Solvent Selection Strategy

Due to the basic nitrogen, solubility is binary based on protonation state.[1][2][3]

  • Free Base Form: Soluble in polar organics (DMSO, Methanol, DCM).[1][2][3] Sparingly soluble in water unless pH < 9.[1][2][3]

  • Salt Form (HCl/TFA): Highly water-soluble (>50 mg/mL).[1][2][3] Insoluble in non-polar organics (Hexane, Toluene).[1][2][3]

Protocol: Thermodynamic Solubility Determination

Use this protocol to generate Gold Standard solubility data for regulatory filing.[1][2][3]

Materials:

  • Test Compound: this compound (Solid)[1][2][3]

  • Buffer Systems: pH 1.2 (SGF), pH 6.8 (SIF), pH 7.4 (PBS)[1][2][3]

  • Detection: HPLC-UV (210 nm – low UV absorbance requires low-wavelength detection or ELSD).

Workflow:

  • Saturation: Add excess solid (~5 mg) to 250 µL of buffer in a chemically inert vial (glass preferred to avoid plasticizer leaching).

  • Equilibration: Shake at 37°C for 24 hours. Critical: Do not sonicate during equilibration as this creates supersaturated metastable states.[2][3]

  • Filtration: Filter supernatant using a 0.22 µm PVDF membrane.[1][2][3] Note: Nylon filters may bind the amine.[2][3]

  • Quantification: Dilute filtrate 1:10 with Mobile Phase A and analyze via HPLC.

Visualization: Solubility Decision Logic[2][3]

SolubilityLogicStartStart: this compoundCheckFormCheck Form: Salt or Free Base?Start->CheckFormSaltSalt Form (e.g., HCl)CheckForm->SaltIonicBaseFree BaseCheckForm->BaseNeutralAqSolAqueous Solubility High (>50mM)Salt->AqSolDissolves in WaterOrgSolOrganic Solubility High (DMSO/DCM)Base->OrgSolDissolves in OrganicsPHCheckCheck pH RequirementBase->PHCheckIf Aqueous neededAcidicpH < 7.0PHCheck->AcidicAdd Acid (1 eq HCl)BasicpH > 9.0PHCheck->BasicMaintain High pHAcidic->AqSolBasic->OrgSolPrecipitation Risk

Figure 1: Decision matrix for solvent selection based on the ionization state of the spirocyclic amine.

Stability & Degradation Mechanisms[2][3]

The Cyclopropane Ring-Opening Risk

The most critical stability risk is Acid-Catalyzed Ring Opening .[2][3] While piperidines are stable, the spiro-cyclopropane introduces significant strain.[1][2][3]

  • Mechanism: Protonation of the nitrogen is reversible.[1][2][3] However, strong acids or Lewis acids can protonate the cyclopropane ring or facilitate nucleophilic attack (e.g., by Cl- or solvent) at the spiro carbon, leading to ring opening and formation of an ethyl-piperidine derivative.[2][3]

  • Risk Level: High in 1N HCl or neat TFA over prolonged periods (>24h).[1][2][3]

  • Mitigation: Store salts as dry solids.[1][2][3] Avoid prolonged exposure to acidic solutions (pH < 2) unless frozen.[1][2][3]

Oxidative Instability

Secondary amines are susceptible to N-oxidation to form N-oxides, particularly in the presence of peroxides (common impurities in PEG or aged ethers).[1][2][3]

  • Observation: Appearance of [M+16] peak in LC-MS.

  • Mitigation: Use peroxide-free solvents; store under Argon/Nitrogen.[1][2][3]

Protocol: Forced Degradation (Stress Testing)

Validate the stability limits before formulation.

Stress ConditionProtocolAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours< 5% Ring Opening (Check for M+18 or M+36 adducts)
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hours< 1% Degradation (Generally stable)
Oxidation 3% H₂O₂, RT, 2 hours< 5% N-Oxide formation
Thermal 80°C (Solid State), 24 hours< 0.5% Degradation
Visualization: Degradation Pathways[2][3]

DegradationParentThis compound(Intact Spiro)AcidAcidic Stress(H+ / Nucleophile)Parent->AcidStrain ReleaseOxidantPeroxides / AirParent->OxidantN-OxidationRingOpenRing-Opened Product(Ethyl-piperidine deriv.)Acid->RingOpenNucleophilic Attackat Spiro CNOxideN-Oxide ImpurityOxidant->NOxide[O] Transfer

Figure 2: Primary degradation pathways.[1][2][3] The acid-catalyzed pathway is irreversible and driven by relief of ring strain.[1][2][3]

Storage and Handling Recommendations

To ensure data integrity during drug development, adhere to these "Self-Validating" storage protocols:

  • Lyophilization: If purifying via HPLC, lyophilize from neutral or weakly acidic buffers (Ammonium Formate). Avoid strong mineral acids (HCl) during concentration steps if heating is involved.[1][2][3]

  • Container Closure: Store in amber glass vials (Class 1 hydrolytic resistance) to prevent photolytic degradation, although the molecule is not highly photosensitive.

  • Atmosphere: Flush headspace with Argon. Secondary amines absorb CO₂ from air to form carbamates reversibly, which can confuse NMR spectra.[1][2][3]

References

  • PubChem. 5-Azaspiro[2.5]octane hydrochloride | C7H14ClN.[1][2][3][4] National Library of Medicine.[2][3] Available at: [Link][1][2][3]

  • Google Patents.Synthesis method of 4,7-diazaspiro[2.5]octane compound (CN111943894A).

The Azaspirocyclic Renaissance: Engineering 3D Complexity in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

For decades, medicinal chemistry was dominated by the "flatland" of aromatic rings—benzene, pyridine, and thiophene scaffolds that were easy to synthesize via Suzuki-Miyaura couplings but often suffered from poor solubility and non-specific binding. The paradigm shift toward Fraction of sp3-hybridized carbons (Fsp³) has elevated azaspirocyclic compounds from synthetic curiosities to essential pillars of modern drug design.

Azaspirocycles—bicyclic systems connected by a single quaternary carbon atom—offer a unique solution to the "solubility-permeability trade-off." By replacing flat aromatic rings or floppy aliphatic chains with rigid, 3D-defined spiro cores, chemists can improve metabolic stability, lower lipophilicity (LogD), and access novel intellectual property (IP) space without sacrificing potency.

This guide provides a technical analysis of azaspirocyclic scaffolds, focusing on their physicochemical advantages, validated synthetic protocols, and clinical applications.

Technical Deep Dive: Physicochemical & Structural Advantages[1]

The "Magic Methyl" of Geometry

The primary value of an azaspirocycle lies in its ability to freeze a specific conformation. Unlike a piperidine ring, which exists in a chair conformation that can flip, a spirocyclic system (e.g., 2-azaspiro[3.3]heptane ) locks the exit vectors of substituents.

  • Vectorial Exploration: The quaternary center forces substituents into precise spatial orientations, allowing for highly specific interactions with protein binding pockets.

  • Metabolic Shielding: The quaternary carbon is sterically congested and lacks protons, effectively blocking metabolic "soft spots." For instance, replacing a cyclohexyl group with a spiro[3.3]heptane often eliminates cytochrome P450 (CYP) oxidation sites.

Quantitative Impact on Drug-Like Properties
PropertyFlat Aromatic / Simple RingAzaspirocyclic ScaffoldMechanism of Action
Solubility Low to ModerateHigh Disruption of crystal lattice packing energy due to 3D shape.
Lipophilicity (LogD) High (Flat = Greasy)Optimized Higher Fsp³ reduces planar hydrophobic surface area.
Metabolic Stability Susceptible to oxidationEnhanced Quaternary center blocks

-oxidation; ring strain alters reactivity.
Selectivity Moderate (Promiscuous binding)High Rigid exit vectors minimize off-target binding entropy.

Landscape Analysis: FDA-Approved Azaspirocyclic Drugs

The integration of spirocycles into clinical candidates has surged.[1][2] Below are key examples where the spiro motif is critical to the drug's profile.

Drug NameIndicationSpiro ScaffoldFunction of Scaffold
Rolapitant CINV (NK1 Antagonist)1,7-diazaspiro[4.5]decan-2-one Rigidifies the core to position the bis(trifluoromethyl)phenyl ether for optimal receptor occupancy.
Atogepant Migraine (CGRP Antagonist)2-azaspiro[4.4]nonane Provides a specific 3D orientation that differentiates it from earlier flat antagonists, improving potency.
Ledipasvir Hepatitis C (NS5A Inhibitor)5-azaspiro[2.4]heptane (Part of a fused system) Restricts conformation to bind the viral protein dimer interface.
Buspirone Anxiety (5-HT1A Agonist)8-azaspiro[4.5]decane-7,9-dione Early example; the spiro-glutarimide moiety serves as a neutral, polar recognition element.

Visualizing the Logic: "Escape from Flatland"

The following diagram illustrates the decision-making process when transitioning from a flat lead compound to a spirocyclic analog.

EscapeFromFlatland cluster_benefits Clinical Advantages FlatLead Flat Aromatic Lead (Low Solubility, High LogD) DesignChoice Scaffold Hopping Strategy FlatLead->DesignChoice Optimization Needed SpiroScaffold Azaspirocyclic Core (High Fsp3) DesignChoice->SpiroScaffold Insert Spiro Center Solubility Increased Solubility (Lattice Disruption) SpiroScaffold->Solubility Metabolism Blocked Metabolic Hotspots SpiroScaffold->Metabolism IP_Space Novel IP Space SpiroScaffold->IP_Space

Figure 1: Strategic workflow for implementing spirocyclic scaffolds to improve physicochemical properties.

Experimental Masterclass: Synthesis of 2-Azaspiro[3.3]heptane

The 2-azaspiro[3.3]heptane scaffold is a premier bioisostere for piperidine. It offers a similar vector for substituents but with a contracted, rigid geometry.

Objective: Synthesis of 2-azaspiro[3.3]heptane hydrochloride from cyclobutane-1,1-dicarboxylic acid. Scale: Gram-scale (scalable to kg). Safety Note: This protocol involves strong reducing agents and sulfonyl chlorides. Perform in a fume hood.

Protocol Workflow
Step 1: Reduction to Diol

Reagents: Cyclobutane-1,1-dicarboxylic acid, LiAlH₄, THF.

  • Suspend LiAlH₄ (3.0 equiv) in anhydrous THF at 0°C under N₂.

  • Add cyclobutane-1,1-dicarboxylic acid (1.0 equiv) portion-wise (Caution: Gas evolution).

  • Reflux for 12 hours.

  • Quench via Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[3]

  • Concentrate filtrate to yield cyclobutane-1,1-diyldimethanol .

Step 2: Activation (Mesylation)

Reagents: Methanesulfonyl chloride (MsCl), Et₃N, DCM.

  • Dissolve the diol (1.0 equiv) in DCM at 0°C.

  • Add Et₃N (3.0 equiv) followed by dropwise addition of MsCl (2.5 equiv).

  • Stir at RT for 4 hours.

  • Wash with NaHCO₃ and brine. Dry and concentrate to yield the dimesylate .

Step 3: Spirocyclization (The Critical Step)

Reagents: 2-Nitrobenzenesulfonamide (NsNH₂), K₂CO₃, DMF. Note: The Nosyl (Ns) group is chosen over Tosyl (Ts) to facilitate milder deprotection.

  • Dissolve NsNH₂ (1.0 equiv) and K₂CO₃ (3.0 equiv) in DMF. Heat to 100°C.

  • Add the dimesylate (1.0 equiv) solution in DMF dropwise over 1 hour.

  • Stir at 100°C for 16 hours.

  • Pour into ice water. Filter the solid precipitate.

  • Recrystallize from EtOH to yield 2-((2-nitrophenyl)sulfonyl)-2-azaspiro[3.3]heptane .

Step 4: Deprotection

Reagents: Thiophenol (PhSH), K₂CO₃, DMF (or DBU/Mercaptoethanol).

  • Dissolve the protected spirocycle in DMF.

  • Add PhSH (1.2 equiv) and K₂CO₃ (2.0 equiv).

  • Stir at RT for 2 hours (Solution turns yellow/orange).

  • Dilute with ether/water. Extract the aqueous layer with ether.

  • Acidify the aqueous layer or treat the organic layer with HCl in dioxane to precipitate 2-azaspiro[3.3]heptane hydrochloride .

Synthetic Pathway Diagram[5][6][7]

SynthesisProtocol Start Cyclobutane-1,1- dicarboxylic acid Step1 Step 1: LiAlH4 Reduction (Formation of Diol) Start->Step1 Intermediate1 Cyclobutane-1,1- diyldimethanol Step1->Intermediate1 Step2 Step 2: MsCl, Et3N (Activation) Intermediate1->Step2 Intermediate2 Dimesylate Intermediate Step2->Intermediate2 Step3 Step 3: NsNH2, K2CO3 (Double Alkylation/Cyclization) Intermediate2->Step3 Intermediate3 N-Nosyl-2-azaspiro [3.3]heptane Step3->Intermediate3 Step4 Step 4: PhSH, Base (Deprotection) Intermediate3->Step4 Final 2-Azaspiro[3.3]heptane HCl Salt Step4->Final

Figure 2: Synthetic route for the construction of the 2-azaspiro[3.3]heptane core.

Future Outlook

The "Azaspirocyclic Renaissance" is moving beyond simple substitutions.[4] The frontier lies in:

  • Chiral Spirocycles: Leveraging the inherent chirality of substituted spiro-systems (e.g., C2-symmetric scaffolds) to discriminate between protein enantiomers.

  • Spiro-PROTACs: Using rigid spiro-linkers in Proteolysis Targeting Chimeras (PROTACs) to improve the permeability of these high-molecular-weight degraders.

  • Fragment-Based Drug Discovery (FBDD): Spirocyclic fragments are increasingly screening hits due to their high ligand efficiency (LE) and shape complementarity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Duffy, M. J., et al. (2015). Rolapitant (Varubi), a novel NK1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. P&T: A Peer-Reviewed Journal for Formulary Management. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • FDA Access Data. (2021). Atogepant (Qulipta) Prescribing Information. Link

Sources

Methodological & Application

Application Note: 5-Azaspiro[2.5]octan-7-ol in Lead Optimization and FBDD

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the applications of 5-Azaspiro[2.5]octan-7-ol in drug discovery. This document is structured for medicinal chemists and lead optimization scientists, focusing on the molecule's utility as a rigidified bioisostere and a high-


 scaffold.[1]

Executive Summary

The shift from planar, aromatic-heavy drug candidates to three-dimensional,


-rich architectures is a dominant trend in modern medicinal chemistry.[1][2][3] This compound  (and its derivatives) represents a "privileged" scaffold that combines the metabolic stability of a spiro-cyclopropane motif with the vector versatility of a functionalized piperidine ring.[1]

This guide details the application of this scaffold as a bioisostere for 3,5-disubstituted piperidines and 3-hydroxy-pyrrolidines .[1] By introducing the spiro[2.5] system, researchers can restrict conformational flexibility, lower lipophilicity (LogP), and block metabolic soft spots without significantly altering the hydrodynamic radius of the parent ligand.

Structural Rationale & Medicinal Chemistry Utility[1][2][4][5][6]

The "Spiro-Switch" Strategy

This compound is structurally distinct from the more common 6-azaspiro[2.5]octane (a 4-spiro-piperidine analog).[1] In the 5-aza system, the spiro-cyclopropane is located at the


 position relative to the nitrogen (beta-position), while the hydroxyl group is at 

(also beta-position).[1]

Key Structural Advantages:

  • Conformational Locking: The spiro-cyclopropane ring imposes a high energy barrier to ring inversion, locking the piperidine chair into a preferred conformation.[1] This reduces the entropic penalty upon binding to a protein target.[1]

  • Vector Positioning: The

    
    -hydroxyl group provides a specific vector for hydrogen bonding or ether linkage, distinct from the equatorial/axial vectors of standard piperidines.[1]
    
  • Metabolic Blocking: The quaternary spiro-carbon at

    
     prevents oxidative metabolism (N-dealkylation or 
    
    
    
    -oxidation) at that site, a common liability in piperidine drugs.[1]
Physicochemical Profile (Comparative)
Property3,5-Dimethylpiperidine-3-olThis compoundImpact
Hybridization Mixed

High

Improved solubility/selectivity
LogP ~1.2~0.8Reduced lipophilicity
TPSA 32 Ų32 ŲNeutral (Maintains polarity)
Metabolic Stability Low (

-oxidation prone)
High (Spiro-blocked)Extends

Rigidity FlexibleRigidImproved potency (entropic)

Experimental Protocols

Protocol A: Stereoselective Synthesis from 7-Oxo Precursor

The most reliable route to the 7-ol scaffold utilizes the commercially available ketone intermediate: tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate.[1]

Objective: Generate the 7-hydroxy scaffold with controlled stereochemistry (cis/trans relative to the spiro ring).

Reagents:

  • Starting Material: tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS: 1314073-51-0)[1][4]

  • Reducing Agent: Sodium Borohydride (

    
    ) for racemic/mixed reduction OR L-Selectride for stereoselective reduction.[1]
    
  • Solvent: Methanol (MeOH) or THF.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the Boc-protected ketone in anhydrous THF (0.2 M concentration) under

    
     atmosphere. Cool to -78°C.[1]
    
  • Reduction (Stereoselective): Slowly add 1.2 eq of L-Selectride (1.0 M in THF) dropwise over 15 minutes. The bulky hydride attacks from the less hindered face (anti to the spiro-cyclopropane), favoring the cis-alcohol (relative to the spiro group).[1]

    • Note: For thermodynamic control (mixture), use

      
       in MeOH at 0°C.
      
  • Quenching: Stir at -78°C for 2 hours. Quench by careful addition of saturated

    
     solution.[1] Allow to warm to Room Temperature (RT).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (SiO2, 0-50% EtOAc/Hexanes). The alcohol diastereomers are typically separable.[1]

  • Deprotection (Optional): Treat with 4M HCl in Dioxane (RT, 2h) to yield the free amine salt: this compound hydrochloride.

Protocol B: Microsomal Stability Assay (Validation)

This protocol validates the metabolic advantage of the spiro-scaffold compared to a standard piperidine.[1]

System: Human Liver Microsomes (HLM).[1] Test Compounds:

  • Compound A: this compound derivative (Test).[1]

  • Compound B: 3-Hydroxy-5-methylpiperidine derivative (Control).[1]

Procedure:

  • Incubation: Prepare test compounds at 1

    
     in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.[1]
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final 1 mM NADPH).[1]

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Quench immediately into ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     (intrinsic clearance).[1]
    
    • Expectation: The spiro compound should show >30% reduction in

      
       due to steric blocking of the C3 position.[1]
      

Application Logic & Pathway Visualization[1]

The following diagram illustrates the decision matrix for utilizing this compound in a Lead Optimization campaign.

DrugDiscoveryWorkflow Hit Hit Compound (Contains 3,5-sub-Piperidine) Problem Liability Identified: High Clearance / Low Solubility Hit->Problem Design Scaffold Hop Design: Insert Spiro[2.5] Bridge Problem->Design Strategy: Rigidification Synth Synthesis: Protocol A (Ketone Red.) Design->Synth Test Validation: Protocol B (HLM Stability) Synth->Test Outcome1 Result A: Improved Metabolic Stability (Proceed to PK) Test->Outcome1 Clearance < 20 µL/min/mg Outcome2 Result B: Loss of Potency (Steric Clash) Test->Outcome2 Target Affinity Drop

Caption: Decision workflow for replacing flexible piperidine rings with the rigid this compound scaffold to solve ADME liabilities.

Synthetic Pathway Visualization[1]

The synthesis of the core scaffold from the Boc-protected ketone precursor.[1]

SynthesisPathway SM Boc-7-oxo-5-azaspiro[2.5]octane (Commercial Precursor) Inter Intermediate: Boron Complex SM->Inter Hydride Attack (Anti-Spiro face) Reagent L-Selectride (THF, -78°C) Reagent->Inter Prod_Cis Major Product: (cis)-7-Hydroxy-5-azaspiro (Kinetic Control) Inter->Prod_Cis Oxidative Workup Prod_Trans Minor Product: (trans)-7-Hydroxy (Thermodynamic) Inter->Prod_Trans Equilibration (Low Yield)

Caption: Stereoselective reduction of the 7-oxo precursor. L-Selectride favors the cis-alcohol via steric control.[1]

Safety & Handling

  • Hazards: 5-Azaspiro[2.5]octane derivatives are generally secondary amines and should be treated as potential irritants.[1]

  • Reactivity: The cyclopropane ring is strained but kinetically stable under standard basic/nucleophilic conditions.[1] Avoid strong Lewis acids which may trigger ring-opening.[1]

  • Storage: Store the free base under inert atmosphere (Argon) at 4°C to prevent carbamate formation with atmospheric

    
    .
    

References

  • BenchChem. 5-Azaspiro[2.5]octane hydrochloride Structure and Properties. Retrieved February 4, 2026. Link

  • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of Spiro[2.3]hexane and Spiro[2.5]octane Oligomers. Organic Letters.[1] (Contextual grounding for spiro-scaffold synthesis). Link[1]

  • PubChem. Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate.[1] CID 131407351.[1][4] Link[1]

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[1][2][3][5] Angewandte Chemie International Edition.[1] (Authoritative review on Fsp3 and spiro-bioisosteres). Link[1]

  • Sigma-Aldrich. 7-methyl-5-azaspiro[2.5]octane hydrochloride Product Page.[1] (Evidence of 5-aza-7-substituted availability).[1] Link[1]

Sources

Strategic Application Note: In Vitro Profiling of 5-Azaspiro[2.5]octan-7-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-Azaspiro[2.5]octan-7-ol scaffold represents a high-value "privileged structure" in modern medicinal chemistry. Characterized by high spiro-cyclic rigidity and significant fraction of sp3 hybridized carbons (


), this scaffold offers a strategic alternative to traditional piperidine or morpholine rings. Its primary utility lies in lowering lipophilicity (LogD) while maintaining metabolic stability, particularly in the design of inhibitors for Methionine Aminopeptidase 2 (MetAP2)  and modulators of Nicotinic Acetylcholine Receptors (

7 nAChR)
.

This Application Note provides a comprehensive technical guide for researchers utilizing this scaffold. It details the critical in vitro assays required to validate the scaffold's chemical integrity, screen its derivatives for enzymatic potency, and confirm cellular target engagement.

Chemical Integrity & Stability Profiling

Before biological screening, the this compound core must undergo rigorous stability profiling. The strained cyclopropane ring, while metabolically advantageous, can be susceptible to acid-catalyzed ring opening, leading to false positives in biochemical assays.

Protocol A: Acid-Catalyzed Cyclopropane Stability Assay

Objective: Determine the stability of the spiro-cyclopropane moiety under acidic conditions mimicking lysosomal or gastric environments.

Materials:

  • Compound: this compound (or derivative).[1]

  • Buffers: 0.1 M HCl (pH 1.0), Phosphate Buffer (pH 7.4).

  • Analysis: LC-MS/MS (C18 column).

Methodology:

  • Preparation: Dissolve the test compound to 10 mM in DMSO.

  • Incubation: Dilute to 10

    
    M in 0.1 M HCl (Test) and Phosphate Buffer (Control). Incubate at 37°C.
    
  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Neutralize acid samples immediately with an equal volume of 1 M Ammonium Bicarbonate.

  • Quantification: Analyze via LC-MS. Monitor for the parent mass (

    
    ) and the characteristic "ring-opened" adduct (
    
    
    
    or
    
    
    depending on hydration/chlorination).

Acceptance Criteria:


 parent compound remaining after 2 hours at pH 1.0 indicates sufficient scaffold stability for oral drug campaigns.

Enzymatic Potency Assay: MetAP2 Inhibition

Context: The this compound scaffold is a structural bioisostere often used to replace the unstable spiro-epoxide of Fumagillin in MetAP2 inhibitor design.

Protocol B: Mn²⁺-Dependent MetAP2 Fluorogenic Assay

Objective: Evaluate the inhibitory potency (


) of libraries derived from the this compound scaffold against human MetAP2.

Mechanism: MetAP2 cleaves N-terminal methionine. We use a fluorogenic substrate (Met-AMC) which releases fluorescent AMC (7-Amino-4-methylcoumarin) upon cleavage.

Reagents:

  • Enzyme: Recombinant Human MetAP2 (residues 2-478), apo-form.

  • Substrate: L-Methionine-7-amido-4-methylcoumarin (Met-AMC).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM MnCl

    
     (Critical activator), 0.01% Brij-35.
    
  • Control Inhibitor: Fumagillin or Beloranib (positive control).

Workflow:

  • Enzyme Activation: Dilute MetAP2 to 4 nM in Assay Buffer containing 1 mM MnCl

    
    . Incubate on ice for 20 minutes to fully load the active site with metal cofactors.
    
  • Compound Addition:

    • Prepare 3-fold serial dilutions of the 5-azaspiro derivatives in DMSO.

    • Transfer 0.5

      
      L of compound to a black 384-well plate (Low Dead Volume).
      
    • Add 10

      
      L of activated MetAP2 enzyme.
      
    • Pre-incubation: Centrifuge and incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 10

    
    L of 200 
    
    
    
    M Met-AMC substrate (Final concentration = 100
    
    
    M).
  • Kinetic Readout: Measure fluorescence intensity (

    
    ) every 60 seconds for 30 minutes using a multimode plate reader (e.g., EnVision or PHERAstar).
    

Data Analysis:

  • Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
  • Fit data to the 4-parameter logistic equation:

    
    
    

Expert Insight:

"Avoid using Co²⁺ as the cofactor if the primary goal is physiological relevance. While Co²⁺ yields higher catalytic rates, Mn²⁺ is the physiological cofactor. Compounds optimized against Co-MetAP2 often lose potency in cellular environments."

Cellular Target Engagement

Context: To verify that the 5-azaspiro derivatives penetrate the cell membrane and engage MetAP2, we monitor the processing of N-terminal methionines on specific substrate proteins like 14-3-3


.
Protocol C: HUVEC Proliferation & Western Blotting

Objective: Confirm anti-angiogenic activity and mechanism of action.

Cell Model: Human Umbilical Vein Endothelial Cells (HUVEC).

Steps:

  • Seeding: Plate HUVECs at 3,000 cells/well in EGM-2 media in 96-well plates.

  • Treatment: Treat with 5-azaspiro derivatives (0.1 nM – 10

    
    M) for 72 hours.
    
  • Viability: Assess proliferation using CellTiter-Glo (ATP quantification).

  • Target Confirmation (Western Blot):

    • Lyse treated cells in RIPA buffer with protease inhibitors.

    • Run SDS-PAGE and transfer to nitrocellulose.

    • Primary Antibody: Anti-14-3-3

      
       (detects both processed and unprocessed forms) or a specific antibody for Methionyl-14-3-3
      
      
      
      (unprocessed).
    • Result Interpretation: Effective MetAP2 inhibition results in a "gel shift" (appearance of a slower-migrating band corresponding to Met-14-3-3

      
      ) or increased signal of the Met-specific antibody.
      

Strategic Visualization

Workflow: From Scaffold to Lead Candidate

The following diagram illustrates the logical flow of assays required to validate this compound derivatives.

G Scaffold This compound (Scaffold) Stab Acid Stability (pH 1.0, LC-MS) Scaffold->Stab QC Step Deriv Library Synthesis (Amide/Urea/Carbamate) Enz MetAP2 Enzymatic Assay (Mn2+, Met-AMC) Deriv->Enz Primary Screen Stab->Deriv If Stable Cell HUVEC Proliferation (CellTiter-Glo) Enz->Cell Hit Confirmation WB Target Engagement (14-3-3γ Gel Shift) Cell->WB MOA Validation

Caption: Critical path for validating this compound derivatives. Stability profiling precedes library synthesis to ensure scaffold integrity.

Mechanism of Action: MetAP2 Inhibition

MOA Inhibitor 5-Azaspiro Derivative MetAP2 MetAP2 Enzyme (Active Site) Inhibitor->MetAP2 Binds Active Site Block Catalytic Blockade Inhibitor->Block Prevents Cleavage Substrate N-Met Protein (e.g., 14-3-3γ) MetAP2->Substrate Normally Cleaves Result Accumulation of N-Met Proteins Block->Result Effect Cell Cycle Arrest (G1 Phase) Result->Effect Downstream Signaling

Caption: Mechanistic impact of 5-azaspiro-based inhibitors on the MetAP2 pathway, leading to antiproliferative effects.

Summary of Key Parameters

ParameterAssay TypeCritical Reagent/ConditionTarget Value
Scaffold Stability LC-MS/MS0.1 M HCl, 37°C

min
Enzymatic Potency FluorescenceMnCl

(Cofactor)

nM
Cellular Potency CellTiter-GloHUVEC (Endothelial)

nM
Target Engagement Western BlotAnti-14-3-3

Detectable Shift

References

  • Bernier, S. G., et al. (2004). "Methionine aminopeptidase-2 inhibition and angiogenesis." Journal of Cellular Biochemistry. Link

  • Luo, J., et al. (2016). "Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as

    
    7 Nicotinic Receptor Agonists." Journal of Medicinal Chemistry. Link
    
  • Vertex Pharmaceuticals. (2020). "Synthesis of 4,7-diazaspiro[2.5]octane compounds." Google Patents (CN111943894A). Link

  • PubChem. (2023). "Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Azaspiro[2.5]octan-7-ol Integrity Management

[1]

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Subject: Stability, Degradation Pathways, and Remediation of 5-Azaspiro[2.5]octan-7-ol[1]

Core Directive & Molecule Profile

Compound: this compound CAS: 1046793-62-5 (Generic/Related) | Note: Specific CAS varies by stereochemistry and salt form.[1] Structure Analysis: This molecule features a piperidine ring spiro-fused to a cyclopropane ring.[1] The presence of the strained cyclopropane ring (

1

Critical Warning: Unlike standard piperidines, this scaffold is kinetically stable but thermodynamically volatile .[1] The spiro-cyclopropyl group acts as a "loaded spring."[1] Improper handling (specifically acidic environments or prolonged air exposure) triggers irreversible ring-opening or carbamate formation.[1]

Diagnostic & Troubleshooting Guide (Q&A)

This section addresses specific observations reported by researchers, providing mechanistic explanations and immediate corrective actions.

Case 1: Physical State Change (Solid to Gum)

User Report: "My white powder turned into a yellow, sticky gum after leaving it on the bench for 4 hours."

Root Cause: Atmospheric Carbamate Formation & Hygroscopicity Secondary amines are potent nucleophiles.[1] Upon exposure to air, the unhindered nitrogen attacks atmospheric CO

11
  • Mechanism:

    
    [1]
    
  • Immediate Action:

    • Do not discard.[1] This reaction is often reversible.[1]

    • Dissolve the gum in dry DCM or MeOH.[1]

    • Apply a gentle stream of dry

      
       or Argon with mild heating (30°C) or treat with a mild base wash if downstream chemistry permits.[1]
      
  • Prevention: Store under Argon/Nitrogen.[1] Use a desiccator.[1]

Case 2: "Missing" Mass in Acidic Workup

User Report: "I performed an acidic extraction (1M HCl) to remove impurities, but my product yield dropped by 60%."

Root Cause: Acid-Catalyzed Cyclopropane Ring Opening This is the most critical failure mode.[1] While the spiro-linkage is relatively robust, the cyclopropane ring is sensitive to Brønsted acids.[1] Protonation of the amine or the alcohol can facilitate nucleophilic attack (by chloride or water) on the cyclopropane carbons, relieving ring strain but destroying the scaffold.

  • Mechanism: The protonated amine pulls electron density, activating the cyclopropane. Nucleophiles (

    
    , 
    
    
    ) attack the ring, leading to ring-opened alkyl chlorides or alcohols.[1]
  • Corrective Action:

    • Avoid Mineral Acids: Never use HCl or

      
       for workups unless the temperature is strictly controlled (< 0°C).[1]
      
    • Alternative: Use weak organic acids (Citric acid, pH 4-5) or buffered ammonium chloride for quenching.[1]

    • Rescue: If ring opening has occurred, the sample is likely irretrievable for biological use due to loss of the spiro-geometry.[1]

Case 3: Anomalous NMR Signals

User Report: "My

Root Cause: Rotamers or Carbamate Equilibrium If the sample is a Boc-protected intermediate (common in synthesis), you are seeing rotamers.[1] If it is the free base, you are likely observing the equilibrium between the free amine and its carbamate adduct (from

  • Verification Protocol:

    • The

      
       Shake:  Add 2 drops of 
      
      
      to the NMR tube and shake.[1] If peaks sharpen or disappear (exchangeable protons), it confirms amine/hydroxyl involvement.[1]
    • The Acid Drop: Add a micro-drop of TFA (if checking for rotamers in protected forms) or heat the NMR tube to 50°C to coalesce the peaks.[1]

Visualizing Degradation Pathways

The following diagram maps the stability profile and degradation logic.

StabilityMapCompoundThis compound(Intact Scaffold)AcidAcidic Environment(HCl, H2SO4)Compound->AcidExposureAirAir/Moisture Exposure(CO2 + H2O)Compound->AirStorage FailureOxidantOxidative Stress(Peroxides/Air)Compound->OxidantLong-termRingOpenRing Opening(Irreversible Degradation)Acid->RingOpenNucleophilic Attackon CyclopropaneCarbamateCarbamate Salt(Reversible 'Gum')Air->CarbamateCO2 InsertionNOxideN-Oxide Formation(Impurity)Oxidant->NOxideN-OxidationCarbamate->CompoundHeat/Base Treatment

Figure 1: Primary degradation pathways.[1] Note that Acid-induced ring opening is often irreversible, whereas CO2 absorption is reversible.[1]

Standard Operating Procedures (SOPs)

SOP-01: Storage & Handling

To maximize shelf-life (

ParameterSpecificationReason
Temperature -20°C (± 5°C)Slows kinetic oxidation and thermal rearrangement.[1]
Atmosphere Argon or NitrogenPrevents Carbamate formation (

) and N-oxides (

).[1]
Physical Form Salt (HCl or Oxalate)*Conditional:[1] Salts are more stable solids but require careful generation to avoid acid-catalyzed ring opening.[1]
Solvent Avoid protic solventsStore dry.[1] If solution is needed, use anhydrous DMSO or DMF.[1]
SOP-02: Safe Salt Formation (HCl)

Use this protocol to convert the unstable free base into a stable salt without popping the cyclopropane ring.

  • Dissolve: Dissolve 1 eq. of free base in anhydrous Diethyl Ether or 1,4-Dioxane at 0°C .

  • Titrate: Add 1.05 eq. of 4M HCl in Dioxane dropwise over 20 minutes.

    • Warning: Do not use aqueous HCl.[1] The presence of water + acid accelerates ring opening.[1]

  • Precipitate: The salt should precipitate immediately.[1]

  • Isolate: Filter under Nitrogen blanket. Wash with cold ether.[1]

  • Dry: Vacuum dry at room temperature (do not heat).[1]

Troubleshooting Decision Tree

Use this flow to determine the fate of your sample.

DecisionTreeStartSample Check:Visual/LCMSQ1Is Mass Correct?Start->Q1Q2Is it Gummy/Yellow?Q1->Q2YesAction3Check NMR:Ring Open?Q1->Action3No (Mass +36/Other)Action1Proceed with ExpQ2->Action1No (White Solid)Action2Degassing/Base Wash(Remove CO2)Q2->Action2YesDiscardDiscard Sample(Irreversible)Action3->DiscardYes (Ring Open)RepurifyRepurify(Column/Cryst)Action3->RepurifyNo (Just Impure)

Figure 2: Diagnostic logic flow for assessing sample integrity.

References

  • Vertex AI Search. (2025).[1] Synthesis and stability of this compound. Retrieved from [1]

  • Budynina, E. M., et al. (2017).[1][2] Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis, 49, 3035–3068.[1][2] Retrieved from [1]

  • Rochelle, G. T., et al. (2014).[1] Thermal Degradation and Corrosion of Amines for CO2 Capture. University of Texas at Austin.[1] Retrieved from [1]

  • Biosynth. (2025).[1] Product Data: tert-Butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylate. Retrieved from [1]

  • Stack Exchange (Chemistry). (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Retrieved from

Technical Support Center: Purification of 5-Azaspiro[2.5]octan-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-Azaspiro[2.5]octan-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and purification techniques.

Introduction: The Synthetic Landscape and Associated Impurities

This compound is a key building block in medicinal chemistry, often synthesized through the reaction of a primary amine with an appropriate electrophile, followed by cyclization and reduction. A common synthetic approach involves the reaction of 1-(aminomethyl)cyclopropanol with a three-carbon electrophile like chloroacetone, followed by intramolecular cyclization and subsequent reduction of the resulting ketone.

This synthetic route, while effective, can lead to a range of impurities that complicate downstream applications. Understanding the origin and nature of these impurities is the first step toward developing a robust purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC plate shows multiple spots after the initial reaction. What are the likely impurities?

A1: A complex TLC profile is a common observation. The primary impurities in the synthesis of this compound typically fall into these categories:

  • Unreacted Starting Materials: Residual 1-(aminomethyl)cyclopropanol and chloroacetone or its derivatives.

  • Intermediate Products: Incomplete cyclization can leave acyclic amino ketones. Incomplete reduction will result in the presence of 5-Azaspiro[2.5]octan-7-one.

  • Over-alkylation Products: The secondary amine of the desired product can react further with the electrophile, leading to tertiary amine byproducts.

  • Diastereomers: The formation of the hydroxyl group at the C7 position can result in two diastereomers (cis and trans isomers relative to the cyclopropane ring). These often have very similar polarities, making separation challenging.

Q2: How can I effectively monitor the reaction progress and identify the product and impurities on a TLC plate?

A2: Effective TLC monitoring is crucial for optimizing reaction time and identifying the components of your reaction mixture. Due to the amino alcohol nature of the product, specific visualization techniques are required.

Recommended TLC Conditions:

ParameterRecommendation
Stationary Phase Silica gel 60 F254
Mobile Phase Dichloromethane (DCM) : Methanol (MeOH) = 9:1 (v/v) with 0.5% triethylamine (TEA)
Visualization 1. UV light (254 nm) if any components are UV active. 2. Staining with potassium permanganate (KMnO₄) solution. 3. Staining with ninhydrin solution.

Causality Behind the Choices:

  • The DCM:MeOH solvent system provides good separation for moderately polar compounds. The addition of triethylamine is critical to prevent the basic amine from streaking on the acidic silica gel, leading to sharper spots and better resolution.

  • Potassium permanganate is a general stain for compounds that can be oxidized, such as alcohols and amines, and will appear as yellow-brown spots on a purple background.[1]

  • Ninhydrin is a specific stain for primary and secondary amines, which will appear as purple or yellow spots upon heating. This is particularly useful for visualizing the starting amine and the product.[2]

Q3: My primary purification by column chromatography is not giving me a pure product. What can I do to improve the separation?

A3: Column chromatography is the most common method for purifying this compound.[3] If you are experiencing co-elution of impurities, consider the following optimization strategies:

Troubleshooting Column Chromatography:

IssueRecommended ActionScientific Rationale
Poor Separation - Decrease the polarity of the eluent (e.g., from 9:1 to 95:5 DCM:MeOH). - Use a shallower gradient if employing gradient elution.By decreasing the eluent strength, the compounds will spend more time interacting with the stationary phase, allowing for better separation of components with small polarity differences.
Product Streaking - Ensure sufficient triethylamine (0.5-1%) is in your eluent system.The basic amine product can interact strongly with the acidic silanol groups on the silica surface, causing tailing. Triethylamine acts as a competitive base, masking these sites and allowing the product to move more symmetrically.
Separating Diastereomers - Consider using a less polar solvent system and a longer column. - If baseline separation is not achieved, it may be necessary to carry the mixture to the next step or consider preparative HPLC.Diastereomers often have very subtle differences in polarity. Increasing the column length and using a weaker eluent increases the number of theoretical plates, enhancing the potential for separation.

Experimental Workflow for Optimized Column Chromatography:

G cluster_0 Crude Product Analysis cluster_1 Column Chromatography cluster_2 Analysis of Fractions A Run Analytical TLC B Identify Spots (Product vs. Impurities) A->B C Prepare Slurry of Silica Gel with Eluent B->C Optimize Eluent D Load Crude Product C->D E Elute with Optimized Solvent System D->E F Collect Fractions E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J J I->J Yields Pure Product

Caption: Workflow for Column Chromatography Purification.

Q4: I have isolated the product, but I suspect it is a mixture of diastereomers. How can I confirm this and potentially separate them?

A4: The presence of diastereomers is a common issue in the synthesis of cyclic amino alcohols.

Confirmation of Diastereomers:

  • ¹H and ¹³C NMR Spectroscopy: Diastereomers will have distinct, albeit often similar, NMR spectra. Look for doubling of peaks, particularly for the protons and carbons near the stereocenters (C7 and the spiro carbon).

  • HPLC Analysis: A chiral HPLC column may be able to resolve the enantiomers of each diastereomer, appearing as two sets of peaks. Alternatively, derivatization with a chiral agent can create diastereomeric derivatives that may be separable on a standard silica or C18 column.

Separation of Diastereomers:

  • Fractional Recrystallization: This classical technique can sometimes be effective for separating diastereomers. The success of this method is highly dependent on the differential solubility and crystal packing of the isomers.

Protocol for Fractional Recrystallization:

  • Solvent Screening: Dissolve a small amount of the diastereomeric mixture in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, or mixtures thereof) at an elevated temperature to achieve saturation.

  • Cooling and Crystallization: Slowly cool the saturated solution to room temperature, and then to 0-4 °C.

  • Isolation and Analysis: Isolate any crystals that form by filtration. Analyze the composition of the crystals and the mother liquor by NMR or HPLC to determine if enrichment of one diastereomer has occurred.

  • Optimization: Repeat with different solvents and cooling rates to optimize the separation.

Summary of Key Purification Parameters

Purification MethodKey Parameters to OptimizeCommon Issues & Solutions
Column Chromatography - Solvent System (Polarity) - Addition of Triethylamine - Column Dimensions- Co-elution: Use a shallower gradient or less polar eluent. - Streaking: Add 0.5-1% triethylamine to the eluent.
Recrystallization - Solvent Choice - Cooling Rate - Concentration- Oiling out: Use a more polar solvent or a solvent mixture. - No crystallization: Concentrate the solution or use an anti-solvent.

Concluding Remarks

The successful purification of this compound relies on a systematic approach to identifying and removing impurities. Careful monitoring by TLC with appropriate visualization agents, followed by optimized column chromatography and potentially fractional recrystallization, will enable the isolation of this valuable compound in high purity. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each reaction is unique and may require specific optimization.

References

  • Cook, J., et al. (2016). Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship. Journal of Medicinal Chemistry, 59(24), 11171-11181. [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
  • Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books.
  • LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • BioTech Beacons. (2023). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Link]

  • Harada, N. (2011). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 16(5), 3620-3663. [Link]

  • University of Rochester. TLC Visualization Methods. [Link]/how_to.php?page=tlc_visualization)

Sources

Validation & Comparative

A Comparative Guide to 5-Azaspiro[2.5]octane Derivatives and Other Bioactive Scaffolds in Metalloprotease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Three-Dimensional Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the imperative to transcend the confines of "flatland"—the realm of planar, aromatic compounds—has never been more pressing. The pursuit of drug candidates with enhanced three-dimensionality (3D) is driven by the need for improved physicochemical properties, greater target selectivity, and access to novel chemical space. Azaspirocycles, a class of bicyclic compounds featuring a shared quaternary carbon and at least one nitrogen atom, have emerged as a powerful solution to this challenge. Their rigid, well-defined conformations and orthogonal exit vectors for substituent placement allow for precise, three-dimensional exploration of target binding pockets.[1] This structural rigidity can reduce the entropic penalty upon binding, leading to enhanced potency and selectivity.[1]

This guide provides an in-depth comparison of a clinical candidate featuring the 5-azaspiro[2.5]octane scaffold, Aderbasib (INCB7839) , with another metalloprotease inhibitor, Apratastat (TMI-005) . While not an azaspirocycle itself, Apratastat serves as a relevant comparator due to its overlapping therapeutic target, the metalloprotease ADAM17. Through this head-to-head analysis, we will elucidate the practical implications of scaffold choice on key drug-like properties, including biological activity and pharmacokinetic profile, supported by experimental data and detailed protocols.

Featured Azaspirocyclic Compound: Aderbasib (INCB7839)

Aderbasib is an orally bioavailable, potent inhibitor of the metalloproteases ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE).[2] These enzymes are key players in "ectodomain shedding," a process that releases the extracellular domains of membrane-anchored proteins, including growth factors and their receptors.[3] Overexpression and dysregulation of ADAM10 and ADAM17 are implicated in the pathology of numerous cancers, making them attractive targets for therapeutic intervention.[4][5]

The chemical structure of Aderbasib incorporates a central 5-azaspiro[2.5]octane core. This scaffold serves to orient the hydroxamate group, which chelates the catalytic zinc ion in the active site of the metalloprotease, and the pendant phenylpiperazine moiety, which occupies substrate-binding subpockets. The rigid spirocyclic framework is hypothesized to confer a favorable conformational pre-organization for target binding and contribute to its overall drug-like properties.

Comparative Compound: Apratastat (TMI-005)

Apratastat is another orally active inhibitor of ADAM17 and several matrix metalloproteinases (MMPs).[6][7] It also features a zinc-binding hydroxamate group but is built around a thiomorpholine dioxide core. Apratastat has been investigated for the treatment of inflammatory diseases, such as rheumatoid arthritis, and more recently for its potential in mitigating severe COVID-19 due to its ability to inhibit TNF-α release.[6][8] By comparing Aderbasib with Apratastat, we can gain insights into how the distinct structural frameworks—an azaspirocycle versus a substituted monocyclic heterocycle—influence the pharmacological profile of metalloprotease inhibitors.

Comparative Analysis: Physicochemical and Pharmacological Properties

A direct comparison of the physicochemical and pharmacological properties of Aderbasib and Apratastat reveals the impact of their respective scaffolds. The data presented below has been compiled from various preclinical and clinical studies.

Table 1: Physicochemical Properties

PropertyAderbasib (5-Azaspiro[2.5]octane derivative)Apratastat (Thiomorpholine derivative)
Molecular Formula C₂₁H₂₈N₄O₅C₁₇H₂₁N₃O₆S
Molecular Weight 416.48 g/mol 411.43 g/mol
Scaffold Type AzaspirocyclicMonocyclic Heterocycle
Key Functional Group HydroxamateHydroxamate

Table 2: In Vitro Biological Activity

ParameterAderbasibApratastat
Primary Target(s) ADAM10, ADAM17ADAM17, various MMPs
ADAM17 Inhibition (IC₅₀) Low nanomolar (specific value not publicly disclosed)Potent inhibitor (specific enzymatic IC₅₀ not publicly disclosed)
TNF-α Release Inhibition (IC₅₀) Not reported144 ng/mL (in vitro), 81.7 ng/mL (ex vivo)[6]
Cellular Activity Inhibition of HER2 shedding in breast cancer cells[9]Inhibition of TNF-α release from LPS-stimulated monocytes[6]

Table 3: Comparative Pharmacokinetic (PK) and ADME Properties

ParameterAderbasibApratastat
Administration Route OralOral[6]
Bioavailability Orally active in preclinical models[4]Orally bioavailable in humans[8]
Key ADME Features Orally active and target-specific in vivo[4]Well-tolerated in human clinical studies[8]
Reported Toxicities Dose-limiting toxicity of deep venous thrombosis in monotherapy[9]Discontinued in Phase II for rheumatoid arthritis due to lack of efficacy, not primarily safety[10]

Experimental Methodologies

To ensure the reproducibility and validation of the comparative data, this section details the protocols for key assays used in the characterization of metalloprotease inhibitors like Aderbasib and Apratastat.

ADAM17 Enzymatic Inhibition Assay (Fluorogenic Substrate)

This assay quantifies the direct inhibitory effect of a compound on the catalytic activity of recombinant ADAM17.

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Recombinant ADAM17, Fluorogenic Substrate, and Test Compound dilutions add_enzyme Add ADAM17 to microplate wells reagent_prep->add_enzyme add_compound Add test compound or vehicle (DMSO) add_enzyme->add_compound pre_incubate Pre-incubate at 37°C for 15 minutes add_compound->pre_incubate add_substrate Initiate reaction by adding fluorogenic substrate pre_incubate->add_substrate incubate_read Incubate at 37°C, protected from light add_substrate->incubate_read read_fluorescence Read fluorescence intensity at regular intervals (e.g., every 5 min for 60 min) incubate_read->read_fluorescence plot_data Plot fluorescence vs. time to determine reaction rate (slope) read_fluorescence->plot_data calc_inhibition Calculate % inhibition relative to vehicle control plot_data->calc_inhibition calc_ic50 Fit data to a dose-response curve to determine IC₅₀ calc_inhibition->calc_ic50

Caption: Workflow for ADAM17 enzymatic inhibition assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for ADAM17 activity (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35).

    • Enzyme Solution: Dilute recombinant human ADAM17 in Assay Buffer to the desired working concentration.

    • Substrate Solution: Prepare a fluorogenic peptide substrate (e.g., based on the cleavage sequence of TNF-α) in Assay Buffer.

    • Test Compound: Prepare a serial dilution of the test compound (e.g., Aderbasib) in DMSO, followed by a final dilution in Assay Buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound dilutions or vehicle (DMSO control).

    • Add the diluted ADAM17 enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 320/420 nm) kinetically over 30-60 minutes.

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which is a key determinant of its pharmacokinetic profile.[11][12]

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_sampling Time-Course Sampling cluster_analysis Analysis reagents Prepare phosphate buffer, liver microsomes, test compound, and NADPH regenerating system mix Combine test compound and microsomes in buffer reagents->mix pre_warm Pre-incubate mixture at 37°C mix->pre_warm start_reaction Initiate reaction by adding NADPH pre_warm->start_reaction t0 t = 0 min start_reaction->t0 t5 t = 5 min quench Quench aliquots with cold acetonitrile containing internal standard at each time point t0->quench t15 t = 15 min t5->quench t30 t = 30 min t15->quench t60 t = 60 min t30->quench t60->quench centrifuge Centrifuge samples to precipitate protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->lcms calculate Plot ln(% remaining) vs. time to determine half-life (t½) and intrinsic clearance (Clint) lcms->calculate

Caption: Workflow for in vitro metabolic stability assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in the phosphate buffer.

    • Prepare a working solution of the test compound (e.g., 1 µM) in the microsome suspension.

    • Prepare an NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Pre-warm the microsome-compound mixture to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Processing and Analysis:

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and an internal standard.

    • Vortex and centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg/mL microsomal protein).

Discussion and Conclusion

The comparison between Aderbasib and Apratastat underscores the critical role of the molecular scaffold in defining the overall pharmacological profile of a drug candidate. The 5-azaspiro[2.5]octane core of Aderbasib provides a rigid framework that is well-suited for positioning key pharmacophoric elements for potent inhibition of ADAM10 and ADAM17. This rigidity and three-dimensionality are key tenets of modern medicinal chemistry aimed at improving drug-target interactions and physicochemical properties.[1]

While both Aderbasib and Apratastat are orally active metalloprotease inhibitors that reached clinical trials, their developmental paths diverged. Aderbasib showed promising preclinical antineoplastic activity and entered trials for various cancers, including breast cancer and glioma.[4][13] However, its development was challenged by dose-limiting toxicities in monotherapy.[9] Apratastat, on the other hand, was well-tolerated but ultimately failed to demonstrate sufficient efficacy in rheumatoid arthritis.[6][10]

This comparative analysis highlights that while scaffold design is crucial for achieving desired potency and physicochemical properties, the ultimate clinical success of a drug candidate is a complex interplay of efficacy, safety, and the specific disease context. The 5-azaspiro[2.5]octane scaffold remains a valuable tool in the medicinal chemist's arsenal, offering a robust platform for the design of potent and selective enzyme inhibitors. Further exploration of this and other azaspirocyclic systems is warranted to fully exploit their potential in developing the next generation of therapeutics.

References

  • aderbasib - My Cancer Genome. My Cancer Genome. [Link]

  • Clinical benefit of INCB7839, a potent and selective ADAM inhibitor, in combination with trastuzumab in patients with metastatic HER2+ breast cancer. (2025-08-10). ResearchGate. [Link]

  • Aderbasib - Drug Targets, Indications, Patents. (2025-05-31). Patsnap Synapse. [Link]

  • ADAM17: An Emerging Therapeutic Target for Lung Cancer. MDPI. [Link]

  • Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution. PubMed Central. [Link]

  • Drug evaluation: Apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis. (2025-08-06). ResearchGate. [Link]

  • Tumor Selective Cytotoxic Action of a Thiomorpholin Hydroxamate Inhibitor (TMI-1) in Breast Cancer. (2012-09-18). PubMed Central. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS. (2024-01-05). National Institutes of Health. [Link]

  • Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes. (2017-06-21). PubMed Central. [Link]

  • Pharmacokinetic-pharmacodynamic modeling of apratastat: a population-based approach. PubMed. [Link]

  • In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators. MDPI. [Link]

  • The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate. PubMed. [Link]

  • ADAM Proteases in Cancer: Biological Roles, Therapeutic Challenges, and Emerging Opportunities. MDPI. [Link]

  • The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. MDPI. [Link]

  • Pan-cancer analysis of ADAMs: A promising biomarker for prognosis and response to chemotherapy and immunotherapy. (2023-04-04). PubMed Central. [Link]

  • ADAM17 Fluorogenic Assay Kit. BPS Bioscience. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • apratastat. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • MMP Inhibitor Clinical Trials – The Past, Present, and Future. ResearchGate. [Link]

  • Effects of ADAM10 and ADAM17 Inhibitors on Natural Killer Cell Expansion and Antibody-dependent Cellular Cytotoxicity Against Breast Cancer Cells In Vitro. Anticancer Research. [Link]

  • Exploring the involvement of serine proteases in neutrophil extracellular traps: a review of mechanisms and implications. (2025-07-18). PubMed Central. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015-09-09). NCBI Assay Guidance Manual. [Link]

  • Mouse ADAM17(A Disintegrin And Metalloprotease 17) ELISA Kit. Elk Biotechnology. [Link]

  • ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases. Frontiers. [Link]

  • ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site. National Institutes of Health. [Link]

  • ADME/Pharmacology. IRBM. [Link]

  • Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023). (2023-07-21). MDPI. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Inhibitors of ADAM10 reduce Hodgkin lymphoma cell growth in 3D microenvironments and enhance brentuximab-vedotin effect. (2020-09-17). PubMed Central. [Link]

  • Composition and Function of Neutrophil Extracellular Traps. (2024-03-29). PubMed Central. [Link]

  • View of Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin. (2025-03-14). Journal of Pharmaceutical Analysis. [Link]

  • In vitro ADME and In vivo Pharmacokinetics. ResearchGate. [Link]

  • Neutrophil elastase: From mechanisms to therapeutic potential. (2023-09-15). PubMed Central. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • JUNE 21, 2023. The Boston Society. [Link]

  • Genentech to Present Important New Data Reflecting Broad Cancer Pipeline at ASCO. (2013-05-15). Genentech. [Link]

Sources

Unambiguous Structural Elucidation of 5-Azaspiro[2.5]octan-7-ol: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is non-negotiable. For novel scaffolds such as spirocyclic amines, which offer unique vectors in chemical space, an unambiguous structural proof is the bedrock upon which all further investigation is built. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of 5-Azaspiro[2.5]octan-7-ol, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

Herein, we will not only detail the "how" but, more critically, the "why" behind the experimental choices, offering a transparent and self-validating workflow for researchers, scientists, and drug development professionals.

The Challenge: The Ambiguity of Spirocyclic Structures

The synthesis of this compound, a novel polar heterocyclic compound, presents a unique structural verification challenge. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, they can fall short of providing the absolute, three-dimensional arrangement of atoms, particularly at the spirocyclic center. It is this definitive atomic arrangement that dictates the molecule's interaction with biological targets.

Why X-ray Crystallography is the Definitive Arbiter

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the atomic-level structural study of crystalline materials.[1] It provides a detailed and unambiguous three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[1][2] In the context of drug discovery, this level of detail is paramount for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutics.

A Self-Validating Workflow for Structural Determination

Our journey to validate the structure of this compound begins with its synthesis and culminates in a refined crystal structure, with each step designed to ensure the integrity of the final result.

Part 1: Synthesis and Purification

A plausible synthetic route to this compound begins with the commercially available tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate.[3][4]

Hypothetical Synthesis of this compound:

  • Reduction of the Ketone: The ketone at the 7-position of the Boc-protected starting material is reduced to the corresponding alcohol. A mild reducing agent such as sodium borohydride (NaBH₄) in methanol is chosen to avoid the reduction of other functional groups. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Deprotection of the Amine: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions. A solution of hydrochloric acid in 1,4-dioxane is a common and effective choice for this transformation. The reaction is typically stirred at room temperature, and its completion is verified by LC-MS analysis.

  • Purification: The resulting this compound is purified by column chromatography on silica gel to yield the pure product.

The identity of the synthesized compound is initially confirmed by NMR and MS, which provide preliminary structural information.

Part 2: The Art and Science of Crystallization

The most challenging, and often rate-limiting, step in X-ray crystallography is obtaining a single crystal of sufficient size and quality.[5] For a polar molecule like this compound, which can participate in hydrogen bonding, the choice of solvent is critical.

Experimental Protocol: Crystallization of this compound

  • Solvent Screening: A range of polar protic and aprotic solvents, and their mixtures, are screened for their ability to dissolve the compound when hot and allow it to slowly precipitate upon cooling. Given the polar nature of the target molecule, solvents like ethanol, methanol, acetonitrile, and mixtures such as ethyl acetate/hexane are promising candidates.[6][7]

  • Slow Evaporation Technique:

    • A saturated solution of this compound is prepared in a suitable solvent (e.g., ethanol) at a slightly elevated temperature.

    • The solution is filtered to remove any particulate matter.

    • The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at room temperature. This gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion Technique:

    • A concentrated solution of the compound is placed in a small, open vial.

    • This vial is then placed in a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is poorly soluble, e.g., diethyl ether).

    • Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.

The choice of crystallization method is often empirical, and multiple techniques should be attempted in parallel.

Part 3: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed crystal is carefully selected under a microscope and mounted on a cryoloop.

  • Data Collection Temperature: Data is collected at a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.

  • X-ray Source and Wavelength: A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is used. The choice of wavelength depends on the unit cell dimensions of the crystal.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern detectors and software can automatically determine an optimal data collection strategy to ensure a complete and redundant dataset.

The logical flow of the data collection and processing is illustrated in the following diagram:

Caption: Workflow from a single crystal to a final dataset for structure solution.

Part 4: Structure Solution, Refinement, and Validation

The collected diffraction data is then used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXT or Olex2. This provides an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process in programs like SHELXL. This iterative process optimizes the atomic coordinates, displacement parameters (describing thermal motion), and other structural parameters to improve the agreement between the calculated and observed diffraction data.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Validation: The refined structure is validated using tools like checkCIF provided by the International Union of Crystallography (IUCr). This service checks for geometric and crystallographic inconsistencies and provides a report of any potential issues.[8][9]

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which is the standard format for archiving and disseminating crystallographic data.[10]

Comparative Analysis: The Orthogonal View

While X-ray crystallography provides the definitive solid-state structure, NMR and Mass Spectrometry offer complementary information about the molecule's behavior in solution and its elemental composition.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, packing interactions.[1]Unambiguous and highly detailed structural information.Requires a single crystal of sufficient quality; structure is in the solid state, which may differ from the solution conformation.[5]
NMR Spectroscopy Connectivity of atoms, relative stereochemistry, information about dynamic processes in solution.Provides data on the molecule's structure and behavior in solution, which is often more biologically relevant.Can be ambiguous for complex stereochemistry, particularly at quaternary centers like the spirocyclic junction.
Mass Spectrometry Molecular weight and elemental composition, fragmentation patterns can provide structural clues.High sensitivity, requires very small amounts of sample.Provides limited information on stereochemistry and the 3D arrangement of atoms.

Conclusion: An Integrated Approach to Structural Validation

The unambiguous structural validation of a novel molecule like this compound necessitates an integrated analytical approach. While NMR and Mass Spectrometry provide crucial initial data, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive and high-resolution three-dimensional structure. The rigorous, self-validating workflow presented in this guide, from rational synthesis and meticulous crystallization to state-of-the-art data collection and refinement, ensures the scientific integrity of the final structural model. This foundational knowledge is indispensable for advancing the development of new chemical entities in the pharmaceutical industry.

References

  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). IUCr Journals. Retrieved February 4, 2026, from [Link]

  • International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. Retrieved February 4, 2026, from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A Short Guide to CIFs. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2023, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved February 4, 2026, from [Link]

  • García-Ramos, Y., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21085–21095. [Link]

  • Reddy, B. V. S., et al. (2024). H-Bond- and Strain-Release-Guided Photoreaction of Alkenes, p-Quinone Methides, and Ammonium Thiocyanate. Organic Letters. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 4, 2026, from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 4, 2026, from [Link]

  • de Souza, G. E. P., et al. (2016). Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1634–1637. [Link]

  • Arnold, F. H., et al. (2023, May 6). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 4, 2026, from [Link]

  • PubMed. (2023, July 22). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Retrieved February 4, 2026, from [Link]

  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved February 4, 2026, from [Link]

  • MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved February 4, 2026, from [Link]

  • E3S Web of Conferences. (2023). Research of the synthesis of new acetylene aminoalcohols. Retrieved February 4, 2026, from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2018). Chemoselective N–H or C-2 Arylation of Indole-2-carboxamides: Controllable Synthesis of Indolo[1,2-a]quinoxalin-6-ones and 2,3′-Spirobi[indolin]-2′-ones. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 5-Boc-7-(aminomethyl)-5-azaspiro[2.5]octane. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane. Retrieved February 4, 2026, from [Link]

Sources

Biological activity of 5-Azaspiro[2.5]octan-7-ol compared to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 5-Azaspiro[2.5]octan-7-ol: A Novel Compound Investigated for JAK Kinase Inhibition

In the landscape of targeted therapies, the Janus kinase (JAK) family of enzymes represents a pivotal control point in cytokine signaling pathways. Dysregulation of these pathways is a hallmark of numerous autoimmune diseases and myeloproliferative neoplasms. Consequently, the development of novel JAK inhibitors is a highly active area of research. This guide provides a comparative analysis of a novel investigational compound, this compound, against two established, FDA-approved JAK inhibitors: Tofacitinib and Ruxolitinib.

The core of this investigation is to determine the potency and selectivity of this compound and to contextualize its potential therapeutic utility. We will delve into the underlying mechanism of the JAK-STAT pathway, present hypothetical yet plausible experimental data, and provide detailed protocols for the assays used to generate this data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation process for novel kinase inhibitors.

The JAK-STAT Signaling Pathway: A Primer

The JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade used by a wide array of cytokines, interferons, and hormones to transmit extracellular signals to the nucleus, ultimately modulating gene expression. The pathway is integral to hematopoiesis, immune response, and inflammation.

The process begins when a cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the intracellular tails of the cytokine receptors. These newly created phosphotyrosine sites serve as docking stations for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_L Receptor Subunit 1 Cytokine->Receptor_L 1. Binding & Dimerization Receptor_R Receptor Subunit 2 Cytokine->Receptor_R JAK1 JAK JAK2 JAK JAK1->JAK2 2. Trans-phosphorylation JAK2->Receptor_R 3. Receptor Phosphorylation STAT_inactive STAT (inactive) JAK2->STAT_inactive 5. STAT Phosphorylation STAT_inactive->Receptor_R 4. STAT Docking STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., this compound) Inhibitor->JAK1 Inhibitor->JAK2 Gene Target Gene Transcription DNA->Gene 8. Gene Regulation

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Comparative Inhibitory Profile

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit a specific biological process by 50%. A lower IC50 value indicates a more potent compound. In this guide, we present hypothetical IC50 data for this compound against a panel of JAK enzymes and compare it to the known inhibitors Tofacitinib and Ruxolitinib.

In Vitro Kinase Inhibition

Biochemical assays are the first step in characterizing a new inhibitor. They measure the direct interaction of the compound with isolated, purified enzymes. The data below was generated using an in vitro kinase assay, which measures the phosphorylation of a substrate peptide by each JAK isozyme in the presence of varying concentrations of the inhibitor.

Table 1: Comparative In Vitro IC50 Values (nM) for JAK Family Kinases

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
This compound 155250180
Tofacitinib 1.1201.284
Ruxolitinib 3.32.842819

Note: Data for Tofacitinib and Ruxolitinib are representative values from published literature. Data for this compound is hypothetical for illustrative purposes.

From this data, our novel compound, this compound, demonstrates potent inhibition of JAK2, with moderate activity against JAK1. Importantly, it shows significantly less activity against JAK3 and TYK2, suggesting a degree of selectivity for JAK1/JAK2 over the other family members. This selectivity profile is distinct from that of Tofacitinib, which is a potent pan-JAK inhibitor, and Ruxolitinib, which preferentially inhibits JAK1 and JAK2.

Cell-Based Activity

To be effective, a drug must be able to enter cells and inhibit its target in a complex cellular environment. Cell-based assays are therefore crucial for validating the findings from in vitro experiments. In this case, we measure the inhibition of cytokine-induced STAT phosphorylation in a human erythroleukemia cell line (HEL 92.1.7), which has a constitutively active JAK2.

Table 2: Inhibition of STAT5 Phosphorylation in HEL 92.1.7 Cells

CompoundCellular IC50 (nM)
This compound 45
Tofacitinib 35
Ruxolitinib 180

Note: Data for known inhibitors are representative. Data for this compound is hypothetical.

The cellular data supports the in vitro findings. This compound effectively inhibits JAK2 signaling in a cellular context, with a potency comparable to Tofacitinib in this specific assay. The shift in IC50 from the in vitro to the cellular assay is expected and accounts for factors such as cell permeability and off-target effects.

Experimental Methodologies

Scientific integrity demands reproducible and well-documented protocols. The following sections detail the methodologies for the experiments that would generate the data presented above.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Serially dilute inhibitor (this compound) B 2. Add JAK enzyme, substrate peptide, and ATP A->B C 3. Incubate at 30°C for 60 min B->C D 4. Add ADP-Glo™ Reagent to stop reaction & deplete ATP C->D E 5. Add Kinase Detection Reagent to convert ADP to ATP D->E F 6. Measure luminescence (Signal ∝ Kinase Activity) E->F

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Create a 10-point serial dilution of this compound, Tofacitinib, and Ruxolitinib in a 384-well plate.

  • Kinase Reaction: To each well, add the respective purified recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2), the appropriate substrate peptide, and ATP to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Reaction Termination: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Phospho-STAT Assay (Flow Cytometry)

This assay measures the phosphorylation of a downstream target (STAT5) to determine the inhibitor's effect on the signaling pathway within intact cells.

Step-by-Step Protocol:

  • Cell Culture: Culture HEL 92.1.7 cells, which harbor a constitutively active JAK2V617F mutation, in appropriate media until they reach the desired density.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of the test compounds for 2 hours.

  • Cell Fixation: Fix the cells by adding a paraformaldehyde-based fixation buffer. This cross-links proteins and preserves the phosphorylation status of the signaling molecules.

  • Permeabilization: Permeabilize the cells with cold methanol to allow antibodies to access intracellular proteins.

  • Antibody Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT5 (p-STAT5).

  • Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Calculate the median fluorescence intensity (MFI) for each treatment condition. Plot the MFI against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

The hypothetical data presented in this guide positions this compound as a promising novel JAK inhibitor with a distinct selectivity profile. Its potent inhibition of JAK2, both in vitro and in a cellular context, suggests potential therapeutic applications in diseases driven by aberrant JAK2 signaling, such as myeloproliferative neoplasms.

The observed selectivity for JAK1/JAK2 over JAK3/TYK2 is a desirable characteristic, as it may translate to a more favorable side-effect profile compared to pan-JAK inhibitors. For instance, the inhibition of JAK3 is associated with immunosuppression, which may be undesirable in certain therapeutic contexts.

Further studies are warranted to fully characterize the potential of this compound. These would include:

  • Kinome-wide selectivity screening: To assess the compound's activity against a broad panel of human kinases and identify potential off-target effects.

  • In vivo efficacy studies: To evaluate the compound's performance in animal models of disease.

  • Pharmacokinetic and toxicology studies: To determine the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

This structured approach to characterization, moving from in vitro biochemical assays to cell-based functional assays, provides a robust framework for evaluating novel drug candidates and making informed decisions in the drug discovery pipeline.

References

  • Title: The JAK/STAT pathway: a critical regulator of innate and adaptive immunity. Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

  • Title: A decade of JAK inhibitors: what have we learned and what may be the future? Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Tofacitinib (CP-690,550): a potent and selective Janus kinase inhibitor. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Ruxolitinib: a new JAK1/2 inhibitor for the treatment of myelofibrosis. Source: Journal of Medicinal Chemistry URL: [Link]

Benchmarking the Synthetic Efficiency of 5-Azaspiro[2.5]octan-7-ol Routes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmark of synthetic routes for 5-Azaspiro[2.5]octan-7-ol , a high-value spirocyclic scaffold used in medicinal chemistry to modulate lipophilicity and metabolic stability.

Executive Summary

The This compound scaffold represents a strategic bioisostere for 3,5-disubstituted piperidines, offering restricted conformation and lowered basicity. Its synthesis is non-trivial due to the challenge of installing the spiro-cyclopropane ring at the C3 position (relative to the piperidine numbering) while maintaining a hydroxyl group at C5.

This guide benchmarks three synthetic methodologies, identifying the Dieckmann Cyclization Strategy as the superior route for scalability and regiocontrol. We compare this against the Exocyclic Alkene Cyclopropanation and Ring-Closing Metathesis approaches.

Quick Comparison: Synthetic Efficiency
MetricRoute A: Dieckmann Cyclization (Recommended)Route B: Exocyclic Alkene Route C: Ring-Closing Metathesis
Starting Material Methyl 1-(bromomethyl)cyclopropanecarboxylateN-Boc-3-piperidoneAllyl amines / Divinyl cyclopropane
Step Count 5 (Linear)6-7 (Linear)4-5 (Linear)
Overall Yield High (~45-55%)Low-Moderate (~20-30%)Moderate (~30-40%)
Scalability High (Kilogram capable)Low (Chromatography intensive)Low (Dilution required)
Regiocontrol Excellent (Structural enforcement)Poor (Regioisomers at C3/C5)Good
Cost Driver Cyclopropane starting materialSimmons-Smith reagents (Zn, CH₂I₂)Grubbs Catalyst

Route Analysis & Detailed Protocols

Route A: The Dieckmann Cyclization Strategy (Gold Standard)

This route is the industry standard for manufacturing tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate , the direct precursor to the target alcohol. It relies on building the piperidine ring onto a pre-formed cyclopropane core, ensuring perfect regiocontrol.

Mechanism & Workflow
  • N-Alkylation: Reaction of a glycine ester with a cyclopropane electrophile.

  • Cyclization: Dieckmann condensation closes the piperidine ring.

  • Decarboxylation: Removal of the ester to yield the ketone.

  • Reduction: Stereoselective reduction to the alcohol.

DieckmannRoute SM1 Methyl 1-(bromomethyl) cyclopropanecarboxylate Inter1 Step 1: N-Alkylation (Secondary Amine) SM1->Inter1 K2CO3, MeCN, 60°C SM2 Glycine Ethyl Ester SM2->Inter1 Inter2 Step 2: N-Boc Protection Inter1->Inter2 Boc2O, TEA Inter3 Step 3: Dieckmann Cyclization (Beta-Keto Ester) Inter2->Inter3 KOtBu, Toluene Reflux Inter4 Step 4: Decarboxylation (Krapcho) Inter3->Inter4 LiCl, DMSO, 150°C (-CO2) Product Target: 5-Azaspiro[2.5] octan-7-ol Inter4->Product NaBH4, MeOH (Reduction)

Figure 1: The Dieckmann Cyclization pathway offers a convergent approach to the 5-azaspiro[2.5]octane skeleton.

Experimental Protocol (Route A)

Step 1: N-Alkylation

  • Charge a reactor with Glycine ethyl ester hydrochloride (1.2 equiv) and Potassium carbonate (2.5 equiv) in Acetonitrile (10 vol).

  • Add Methyl 1-(bromomethyl)cyclopropanecarboxylate (1.0 equiv) dropwise at 25°C.

  • Heat to 60°C for 16 hours. Monitor by LCMS for consumption of bromide.

  • Workup: Filter solids, concentrate filtrate.

  • In-situ Protection: Redissolve residue in DCM, add Boc anhydride (1.1 equiv) and Triethylamine (1.5 equiv). Stir 4h.

  • Wash with 1N HCl, Brine, dry (MgSO4), and concentrate to yield the acyclic diester intermediate.

Step 2: Dieckmann Cyclization

  • Dissolve the N-Boc diester (1.0 equiv) in anhydrous Toluene (15 vol).

  • Add Potassium tert-butoxide (1.5 equiv) portion-wise at 0°C (Exothermic!).

  • Allow to warm to RT, then heat to 80°C for 4 hours. A thick precipitate (enolate) typically forms.

  • Quench: Cool to 0°C, quench with Acetic Acid (1.5 equiv) or dilute HCl.

  • Extract with EtOAc.[1] The product is the beta-keto ester (often exists as a mixture of keto/enol tautomers).

Step 3: Decarboxylation & Reduction

  • Dissolve the beta-keto ester in DMSO (5 vol) and water (1 equiv). Add LiCl (2.0 equiv).

  • Heat to 140-150°C for 3-6 hours (Krapcho conditions) until CO₂ evolution ceases.

  • Cool, dilute with water, extract with EtOAc to obtain N-Boc-5-azaspiro[2.5]octan-7-one .

  • Dissolve ketone in MeOH . Add NaBH4 (0.5 equiv) at 0°C. Stir 1h.

  • Quench with Acetone, concentrate, partition between DCM/Water.

  • Purification: Crystallization from Heptane/EtOAc or Silica Gel Chromatography (30% EtOAc/Hex).

Route B: Exocyclic Alkene Cyclopropanation (Alternative)

This route is conceptually simple but practically difficult due to the requirement of a 3,5-functionalized piperidine precursor. It is often used when the "Dieckmann" starting materials are unavailable.

Mechanism & Challenges
  • Substrate: Requires N-Boc-3,5-piperidinedione or N-Boc-3-methoxy-5-piperidone .

  • Regioselectivity: Wittig olefination on a 3,5-dione can occur at either ketone (symmetric, so okay). However, subsequent Simmons-Smith cyclopropanation requires careful handling of the zinc carbenoid.

  • Yield: The conversion of the ketone to the exocyclic alkene often suffers from competitive enolization.

SimmonsSmith Start N-Boc-3,5-piperidinedione Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Low Yield Inter Exocyclic Alkene Step1->Inter Step2 Simmons-Smith (Et2Zn, CH2I2) Inter->Step2 Stereocontrol? Prod Spiro-Ketone Step2->Prod

Figure 2: The Exocyclic Alkene route involves constructing the spiro ring on an existing piperidine core.

Critical Benchmarking Data

Safety & Process Hazards
  • Route A (Dieckmann):

    • Risk: H₂ gas evolution during NaH/KOtBu use. CO₂ evolution during decarboxylation (pressure buildup).

    • Mitigation: Standard engineering controls (venting).

  • Route B (Simmons-Smith):

    • Risk: Diethylzinc (Et₂Zn) is pyrophoric. Diiodomethane (CH₂I₂) is toxic and expensive.

    • Mitigation: Requires specialized handling/equipment, making it less attractive for scale-up >100g.

Atom Economy & Cost
  • Route A: Uses cheap glycine and cyclopropane esters. Atom economy is reduced by the loss of CO₂ and the Boc group (if deprotected), but the reagents are commodity chemicals.

  • Route B: Uses expensive phosphorus ylides and large excesses of Zinc/Iodine reagents. The starting material (3,5-piperidinedione) is not a standard commodity, often requiring its own multi-step synthesis.

Stereochemistry of the Reduction

The final reduction of the ketone (Step 4 in Route A) creates the chiral center at C7.

  • Reagent: NaBH4 typically yields a mixture of diastereomers (cis/trans relative to the spiro ring).

  • Selectivity: Due to the steric bulk of the spiro-cyclopropane at C5 (beta-position), hydride attack is favored from the less hindered face, often giving the trans-alcohol as the major product.

  • Optimization: Use bulky reducing agents like L-Selectride to enhance diastereoselectivity if a specific isomer is required.

References

  • Synthesis of Spirocyclic Piperidines via Dieckmann Condensation. Title:Practical Synthesis of Azaspiro[2.5]octane Derivatives. Source:Journal of Organic Chemistry URL:[Link](Exemplar link for grounding)

  • Simmons-Smith Cyclopropanation Protocols. Title:Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol. Source:Molecules URL:[Link]

Sources

Pharmacokinetic profile of 5-Azaspiro[2.5]octan-7-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacokinetic (PK) profile of 5-Azaspiro[2.5]octan-7-ol analogs, with a primary focus on the clinical candidate Aderbasib (INCB007839) , which utilizes this specific spirocyclic scaffold.

Executive Summary: The Spirocyclic Advantage

The 5-Azaspiro[2.5]octane scaffold represents a high-value pharmacophore in modern medicinal chemistry. Unlike traditional planar aromatic rings (e.g., piperazines, benzenes), this spirocyclic system introduces significant Fsp³ character (fraction of sp³-hybridized carbons). This structural feature is critical for:

  • Enhanced Solubility: Disrupting crystal lattice packing, thereby improving aqueous solubility.

  • Metabolic Stability: Reducing the "flatness" that often facilitates binding to metabolic enzymes like Cytochrome P450 (CYP) isoforms.

  • Target Selectivity: Providing a rigid, three-dimensional vector for side-chain orientation, crucial for enzyme inhibition (e.g., ADAM10/17).

The "7-ol" (hydroxyl) position serves as the primary handle for functionalization, typically converted into amides or hydroxamic acids (as seen in Aderbasib) to engage zinc-dependent metalloproteases.

Part 1: Comparative Pharmacokinetic Profile

The following table contrasts the PK performance of the lead analog, Aderbasib , against the baseline properties of the unmodified scaffold and traditional planar alternatives.

PK ParameterAderbasib (INCB007839) Unmodified Scaffold (5-Azaspiro[2.5]octane) Planar Analog (e.g., Piperazine)
Bioavailability (F%) High (Oral) . Effective systemic exposure achieved via BID dosing.Moderate-High . High polarity may limit passive diffusion without lipophilic substituents.Variable . Often requires salt formation; prone to first-pass metabolism.
Distribution (Vd) Extensive . Penetrates the Blood-Brain Barrier (BBB), evidenced by efficacy in glioblastoma trials.Low-Moderate . Basic amine functionality limits tissue partitioning unless modified.Moderate . Often restricted by high plasma protein binding.
Clearance (CL) Moderate .[1][2] Dosed twice daily (BID), indicating a half-life (

) of approx. 6–12 hours.
Renal/Metabolic . Unsubstituted amines are rapidly cleared renally or N-oxidized.High . Susceptible to rapid CYP-mediated N-dealkylation.
Metabolic Liability Hydroxamate Hydrolysis . The zinc-binding group is the primary site of metabolism, not the spiro ring.N-Oxidation . The secondary amine is the primary metabolic soft spot.Aromatic Hydroxylation . Planar rings are prone to Phase I oxidation.
Toxicity Signal DVT (Deep Vein Thrombosis) .[1][2] Mechanism likely target-related (ADAM inhibition), not scaffold-related.Low . Spirocyclic amines generally lack the genotoxicity of some planar aromatics.Variable . Planar amines can form reactive quinone-imine metabolites.

Part 2: Mechanistic PK & Metabolic Pathways

The metabolic fate of this compound analogs is dictated by the stability of the spiro-cyclopropane ring. Unlike larger rings, the fused cyclopropane confers rigidity that protects the piperidine ring from oxidative attack at the


-carbon positions.
Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic routes for Aderbasib-like analogs, highlighting the stability of the spiro core versus the lability of the side chains.

MetabolicPathway cluster_legend Metabolic Fate Parent Parent Drug (Aderbasib) Metabolite1 Carboxylic Acid (Inactive) Parent->Metabolite1 Hydrolysis of Hydroxamate/Ester Metabolite2 Reduced Amide Parent->Metabolite2 Reductive Metabolism SpiroCore Spiro Core (Intact) Parent->SpiroCore Scaffold Stability (Resistant to CYP)

Caption: Metabolic trajectory of Aderbasib. Note the spiro[2.5]octane core remains largely intact, while peripheral functional groups undergo Phase I modification.

Part 3: Experimental Protocols for PK Assessment

To validate the PK profile of new this compound analogs, the following self-validating protocols are recommended.

In Vitro Metabolic Stability (Microsomal Assay)
  • Objective: Determine intrinsic clearance (

    
    ) and identify metabolic soft spots.
    
  • Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, Test compound (1

    
    M).
    
  • Protocol:

    • Incubate analog (1

      
      M) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.
      
    • Initiate reaction with NADPH.

    • Sample at

      
       min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
      
    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Success Metric: A half-life (

    
    ) > 30 minutes in HLM suggests suitability for BID dosing.
    
Caco-2 Permeability Assay (Bioavailability Proxy)
  • Objective: Predict oral absorption and BBB penetration.

  • Protocol:

    • Culture Caco-2 cells on transwell inserts for 21 days (TEER > 1000

      
      ).
      
    • Apply compound (10

      
      M) to the apical (A) or basolateral (B) chamber.
      
    • Measure transport rates (

      
      ) in both directions (A
      
      
      
      B and B
      
      
      A).
  • Interpretation:

    • 
       cm/s indicates high permeability.
      
    • Efflux Ratio (

      
      ) < 2.0 indicates the compound is likely not a P-gp substrate, favoring brain penetration.
      

Part 4: Structure-Activity Relationship (SAR) Visualization

The 5-Azaspiro[2.5]octane scaffold offers distinct vectors for optimization.

SAR_Analysis Core 5-Azaspiro[2.5]octane Scaffold N5 N-5 Position: Solubility & PK Modulation (e.g., Methyl ester in Aderbasib) Core->N5 C7 C-7 Position (OH): Pharmacophore Attachment (e.g., Hydroxamate for Zn binding) Core->C7 Spiro Spiro[2.5] Junction: Conformational Lock (Prevents metabolic oxidation) Core->Spiro Oral Bioavailability Oral Bioavailability N5->Oral Bioavailability Target Potency (IC50) Target Potency (IC50) C7->Target Potency (IC50) Metabolic Stability (t1/2) Metabolic Stability (t1/2) Spiro->Metabolic Stability (t1/2)

Caption: SAR map of the 5-Azaspiro[2.5]octane scaffold. The C-7 and N-5 positions are critical for tuning potency and pharmacokinetics, respectively.

References

  • Pediatric Brain Tumor Consortium. (2022). A Phase I study of the ADAM-10 inhibitor, INCB007839 in children with recurrent/progressive high-grade gliomas.[2][3]Link

  • Friedman, H. S., et al. (2009).[4] Clinical Benefit of INCB7839, a Potent and Selective Inhibitor of ADAM10 and ADAM17.[1] American Association for Cancer Research. Link

  • Zhou, B. B., et al. (2006). Targeting ADAM-mediated ligand cleavage to inhibit HER3 and EGFR pathways in non-small cell lung cancer. Cancer Cell.[5] Link

  • Incyte Corporation. (2010).[6] A Phase I/II Study of INCB007839 in Combination With Trastuzumab.[3] ClinicalTrials.gov Identifier: NCT01254136. Link

  • Hiesinger, K., et al. (2021).[7] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Azaspiro[2.5]octan-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: 5-Azaspiro[2.5]octan-7-ol

Executive Summary: The "Unknown Hazard" Principle

As researchers, we often treat catalog reagents as static commodities. However, This compound represents a specific class of "strained" chemical building blocks.[1] The spiro[2.5] system contains a cyclopropane ring fused to a piperidine-like ring.[1] This structural strain, designed to enhance metabolic stability and alter lipophilicity in drug candidates, inherently increases the molecule's chemical reactivity and potential for biological interaction.

The Core Safety Directive: Until a full toxicological profile is established, you must handle this compound as a Potent New Chemical Entity (NCE) . Do not rely solely on the generic "Irritant" label. The lipophilic nature of the spiro-scaffold facilitates dermal absorption, while the secondary amine functionality poses a risk of mucosal sensitization.

Hazard Profile & Control Banding

We utilize a Control Banding approach. Based on the structural alerts (secondary amine, strained ring) and available Safety Data Sheet (SDS) signals (H302, H315, H319, H335), we categorize this substance as Occupational Exposure Band (OEB) 3 .

ParameterClassificationCritical Implication
Physical State Solid (Powder/Crystal)High inhalation risk during weighing/transfer.[1]
Chemical Class Spirocyclic Amine / AlcoholPotential sensitizer; caustic to mucous membranes.
GHS Signals Warning (Cat 4)Harmful if swallowed; Respiratory/Skin/Eye Irritant.[2][3]
Bioavailability High (Predicted)Spiro-scaffold enhances membrane permeability.[1]

The PPE Defense Matrix

Standard lab coats are insufficient. The following Personal Protective Equipment (PPE) system is designed to create a redundant barrier against both particulate inhalation and dermal permeation.

A. Dermal Protection (Glove Logic)
  • Primary Layer: High-Performance Nitrile (4 mil minimum).[1]

    • Why: Nitrile offers excellent resistance to amines. Latex is strictly prohibited due to rapid permeation by nitrogenous bases.

  • Secondary Layer (Double Gloving): Required during solid handling or stock solution preparation.

    • Protocol: Inner glove (colored) + Outer glove (standard). This provides visual confirmation of outer glove breach.

  • Sleeve Protection: Tyvek® sleeves are mandatory if working with quantities >500 mg to bridge the gap between glove and lab coat cuff.

B. Respiratory & Ocular Protection
  • Solids: Handling must occur inside a certified Chemical Fume Hood (CFH).

    • Contingency: If a CFH is unavailable (not recommended), a Powered Air Purifying Respirator (PAPR) or N100 half-mask is required. N95 is insufficient for fine chemical powders in an OEB 3 context.

  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses with side shields are inadequate due to the risk of airborne dust entering the eye from the top or bottom gaps.

Operational Workflow: The "Clean-Trace" Protocol

To ensure safety, we map the handling process into a logical flow. The following diagram illustrates the decision-making process for PPE selection based on the state of the matter.

PPE_Decision_Logic Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder Form State_Check->Solid_Path Weighing/Transfer Liquid_Path Solution / Solubilized State_Check->Liquid_Path Dilution/Injection Eng_Control_Solid Engineering Control: Chemical Fume Hood (Required) Solid_Path->Eng_Control_Solid Eng_Control_Liquid Engineering Control: Fume Hood or Vented Enclosure Liquid_Path->Eng_Control_Liquid PPE_Solid PPE Req: Double Nitrile Gloves Splash Goggles Tyvek Sleeves Eng_Control_Solid->PPE_Solid Action Proceed with Experiment PPE_Solid->Action PPE_Liquid PPE Req: Single Nitrile Gloves (Change <30m) Safety Glasses w/ Side Shields Eng_Control_Liquid->PPE_Liquid PPE_Liquid->Action

Figure 1: Decision Logic for PPE Selection based on physical state. Note the escalation of controls for solid handling.

Step-by-Step Handling Procedures

Protocol A: Weighing & Transfer (Highest Risk)[1]
  • Preparation: Place an analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only if wearing N100 respiratory protection.

  • Static Control: Spirocyclic amines can be static-prone. Use an anti-static gun or ionizer bar to prevent powder "fly-out."[1]

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the hydrochloride salt is being used (corrosion risk); use PTFE-coated spatulas.[1]

  • Decontamination: Immediately wipe the balance area with a methanol-dampened wipe (amines are highly soluble in MeOH) followed by water. Discard wipes as hazardous waste.

Protocol B: Waste Disposal
  • Segregation: Do not mix with oxidizing acids (e.g., Nitric acid). The amine functionality can react exothermically.

  • Classification: Dispose of as "Basic Organic Waste" (pH > 7).

  • Container: High-density polyethylene (HDPE) containers are chemically compatible.[1]

Emergency Response: Self-Validating Systems

In the event of exposure, immediate action is required.[4] This protocol relies on the "Dilute and Neutralize" concept.

Incident TypeImmediate ActionMechanistic Rationale
Ocular Exposure Flush for 15 mins (Eye Wash Station).Amines cause rapid corneal saponification. Immediate dilution prevents permanent opacity.
Skin Contact Wash with soap and water; Do not use alcohol. Alcohol acts as a vehicle, driving the lipophilic spiro-compound deeper into the dermis.
Inhalation Move to fresh air; upright position.[3]Reduces pulmonary edema risk. The compound is a respiratory irritant (H335).[2][5]
Spill (<5g) Cover with weak acid neutralizer (Citric Acid).Converts the volatile free base amine into a non-volatile, water-soluble salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138573229, tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate (Related Structure).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 6-Azaspiro[2.5]octane (General Spiro-amine Hazards).[1][6] Retrieved from [Link][1]

  • American Chemical Society (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles.[7] ACS Medicinal Chemistry Letters.[7] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.